molecular formula C6H10O B073612 3,3-Dimethylcyclobutan-1-one CAS No. 1192-33-2

3,3-Dimethylcyclobutan-1-one

Cat. No.: B073612
CAS No.: 1192-33-2
M. Wt: 98.14 g/mol
InChI Key: QKBARYIIIXIZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylcyclobutan-1-one is a high-value, strained cyclic ketone that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. Its unique structure, featuring a four-membered ring with adjacent geminal dimethyl groups, introduces significant ring strain and steric constraints, making it an ideal precursor for studying ring-opening and ring-expansion reactions. Researchers utilize this compound in the development of novel pharmaceutical intermediates, particularly in the synthesis of analogs with cyclobutane cores, which are increasingly relevant in drug discovery for their conformational rigidity and potential to enhance binding affinity. Furthermore, its reactivity as a ketone allows for facile functionalization into various derivatives, enabling the exploration of structure-activity relationships (SAR). In materials science, this compound is investigated as a monomer or precursor for synthesizing polymers with tailored thermal and mechanical properties. This product is provided strictly for research purposes to facilitate innovation in chemical methodology and the development of new therapeutic and material entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(2)3-5(7)4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBARYIIIXIZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337772
Record name 3,3-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-33-2
Record name 3,3-Dimethylcyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethylcyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 3,3-dimethylcyclobutan-1-one (CAS No: 1192-32-2), a valuable building block in organic synthesis. This document collates essential physical, chemical, and spectroscopic data, alongside detailed experimental protocols for its synthesis and characteristic reactions. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the effective utilization of this compound.

Core Properties

This compound is a cyclic ketone that presents as a colorless liquid at room temperature.[1] Its structure, featuring a strained four-membered ring with gem-dimethyl substitution, imparts unique reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is a highly flammable liquid.[2]

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[3]
Molecular Weight 98.14 g/mol [3]
CAS Number 1192-33-2[3]
Boiling Point 124.4 °C at 760 mmHg[3]
Density 0.926 g/cm³[3]
Flash Point 22.4 °C[3]
Refractive Index 1.439[3]
Appearance Colorless liquid[1]
Vapor Pressure 12.8 mmHg at 25°C[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.

Due to the symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to show two singlets. The ¹³C NMR spectrum will display characteristic peaks for the carbonyl carbon, the quaternary carbon, the methylene carbons, and the methyl carbons.

Expected ¹H NMR (CDCl₃) Chemical Shifts:

  • Methylene protons (C H₂): A singlet is expected for the four equivalent protons adjacent to the carbonyl group and the gem-dimethyl group.

  • Methyl protons (C H₃): A singlet is expected for the six equivalent protons of the two methyl groups.

Expected ¹³C NMR (CDCl₃) Chemical Shifts:

  • Carbonyl carbon (C=O): ~210-220 ppm

  • Quaternary carbon (C(CH₃)₂): ~30-40 ppm

  • Methylene carbons (CH₂): ~50-60 ppm

  • Methyl carbons (CH₃): ~25-35 ppm

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group stretching vibration.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Intensity
~2960-2850 C-H (alkane) stretch Strong
~1780 C=O (ketone in a four-membered ring) stretch Strong

| ~1470, ~1370 | C-H (alkane) bend | Medium |

Electron ionization mass spectrometry of this compound will result in a molecular ion peak and characteristic fragmentation patterns. The fragmentation is influenced by the presence of the carbonyl group and the cyclic structure.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 98

  • Major Fragments: Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.

Experimental Protocols

This section provides detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the [2+2] cycloaddition of an appropriate ketene with an alkene, followed by subsequent transformations.

Protocol: Synthesis via [2+2] Cycloaddition of Dimethylketene with Ethylene

This synthesis is a two-step process involving the generation of dimethylketene and its subsequent reaction with ethylene.

Step 1: Generation of Dimethylketene from Isobutyryl Chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place a solution of triethylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred triethylamine solution over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting mixture containing dimethylketene is used directly in the next step.

Step 2: [2+2] Cycloaddition with Ethylene

  • Cool the ethereal solution of dimethylketene to -78 °C using a dry ice/acetone bath.

  • Bubble ethylene gas through the solution for 2-3 hours while maintaining the temperature at -78 °C.

  • After the reaction is complete, slowly warm the mixture to room temperature, allowing excess ethylene to evaporate.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield this compound.

Characteristic Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol using a variety of reducing agents.

Protocol: Reduction with Sodium Borohydride

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (0.25 equivalents) in small portions to the stirred solution.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to yield 3,3-dimethylcyclobutan-1-ol.

The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond.

Protocol: Wittig Reaction with Methylenetriphenylphosphorane

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) to generate the ylide (a color change to deep yellow or orange is typically observed).

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 3,3-dimethylenecyclobutane.

Visualizations

Logical Relationship of Core Properties

G Core Properties of this compound substance This compound CAS: 1192-33-2 identifiers Identifiers Formula: C₆H₁₀O MW: 98.14 g/mol substance->identifiers is identified by phys_props Physical Properties State: Liquid BP: 124.4 °C Density: 0.926 g/cm³ substance->phys_props exhibits safety Safety Highly Flammable Flash Point: 22.4 °C substance->safety has safety concerns spectroscopy Spectroscopic Data NMR IR MS substance->spectroscopy is characterized by reactivity Chemical Reactivity Ketone Strained Ring substance->reactivity shows synthesis Synthesis [2+2] Cycloaddition reactivity->synthesis is a product of reactions Key Reactions Reduction Wittig Reaction reactivity->reactions undergoes G Workflow for the Synthesis of this compound start Start Materials (Isobutyryl Chloride, Triethylamine, Ethylene) step1 Step 1: Generate Dimethylketene start->step1 step2 Step 2: [2+2] Cycloaddition step1->step2 React with Ethylene workup Workup (Quenching, Extraction, Washing) step2->workup purification Purification (Fractional Distillation) workup->purification product Final Product (this compound) purification->product

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 3,3-Dimethylcyclobutan-1-one (CAS No: 1192-33-2). It delves into the molecular geometry, including bond lengths and angles, and provides a detailed analysis of its spectroscopic signature, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a key synthetic route to this compound and explores its known chemical reactivity, particularly its role as a photosensitizer. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a cyclic ketone with the molecular formula C₆H₁₀O.[1] Its structure consists of a four-membered cyclobutane ring substituted with a carbonyl group at the C1 position and two methyl groups at the C3 position.

Identifier Value
IUPAC Name This compound[1]
CAS Number 1192-33-2[1]
Molecular Formula C₆H₁₀O[1]
Molecular Weight 98.14 g/mol [1]
Canonical SMILES CC1(CC(=O)C1)C[1]
InChI Key QKBARYIIIXIZGP-UHFFFAOYSA-N[1]

Molecular Geometry and Bonding

The cyclobutane ring in this compound is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization angle of 109.5°. This ring strain significantly influences the molecule's reactivity. The carbonyl group introduces a region of high electron density and polarity.

A comprehensive search of crystallographic and computational databases did not yield specific experimental or high-quality computed bond lengths and angles for this compound at the time of this report.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental ¹H and ¹³C NMR spectral analysis for this compound is not available in the public domain at the time of this report. Predicted spectra can be generated using computational software, but experimental verification is required for definitive assignment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration. The strained nature of the four-membered ring typically shifts this absorption to a higher wavenumber compared to acyclic or larger ring ketones.

Frequency (cm⁻¹) Intensity Vibrational Mode
~1780StrongC=O stretch (in strained ring)
2870-2960Medium-StrongC-H stretch (alkane)
1465MediumCH₂ bend
1375MediumCH₃ bend (gem-dimethyl)

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer. A vapor phase IR spectrum is available in public databases.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The molecular ion peak (M⁺) would be observed at an m/z of 98.

Fragmentation Pathway:

The fragmentation of this compound is expected to be influenced by the presence of the carbonyl group and the strained cyclobutane ring. Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangement.

G M [C₆H₁₀O]⁺˙ m/z = 98 (Molecular Ion) frag1 [C₅H₇O]⁺ m/z = 83 M->frag1 -CH₃ frag2 [C₄H₇]⁺ m/z = 55 M->frag2 -C₂H₃O frag3 [C₃H₆O]⁺˙ m/z = 58 M->frag3 -C₃H₄ (Retro [2+2]) frag4 [C₃H₅]⁺ m/z = 41 frag3->frag4 -CH₃

Figure 1: Proposed mass spectrometry fragmentation pathway for this compound.

Synthesis and Experimental Protocols

A key method for the synthesis of this compound is the [2+2] photocycloaddition of dimethylketene and ethylene.

Synthesis via Photocycloaddition

Reaction Scheme:

G cluster_0 Dimethylketene Dimethylketene Product This compound Dimethylketene->Product plus + Ethylene Ethylene Ethylene->Product arrow G DMCB This compound (S₀) DMCB_S1 This compound (S₁) DMCB->DMCB_S1 hν (Absorption) DMCB_T1 This compound (T₁) DMCB_S1->DMCB_T1 Intersystem Crossing DMCB_T1->DMCB Phosphorescence Ethylene_T1 Ethylene (T₁) DMCB_T1->Ethylene_T1 Energy Transfer Ethylene_S0 Ethylene (S₀) Reaction Further Reactions Ethylene_T1->Reaction

References

Spectroscopic Profile of 3,3-Dimethylcyclobutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylcyclobutan-1-one, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed spectroscopic data (NMR, IR, MS) and the associated experimental protocols.

Summary of Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here has been compiled from various sources to provide a complete analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of this compound, its NMR spectra are relatively simple and highly informative.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.65Singlet4H-CH₂- (alpha to carbonyl)
1.20Singlet6H-CH₃ (gem-dimethyl)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
217.0C=O (Carbonyl)
56.0-CH₂- (alpha to carbonyl)
32.5C(CH₃)₂ (Quaternary carbon)
25.0-CH₃ (gem-dimethyl)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group, a feature typical of ketones. The strained four-membered ring influences the position of this absorption.

Key IR Absorption Peaks

Wavenumber (cm⁻¹)IntensityAssignment
~1785StrongC=O stretch (in a cyclobutanone ring)
2960-2850Medium-StrongC-H stretch (alkane)
1470, 1375MediumC-H bend (gem-dimethyl)
Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Key Mass Spectrometry Data

PropertyValue
Molecular FormulaC₆H₁₀O
Molecular Weight98.14 g/mol
Major Fragment Ions (m/z)
56[M-C₃H₆]⁺• (likely the base peak)
41[C₃H₅]⁺
70[M-CO]⁺•

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

    • ¹³C NMR: The spectrum is acquired on the same instrument, typically with a broadband proton decoupler. A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is an average of 16 to 32 scans.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. Electron Impact (EI) ionization is typically used with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is a plot of the relative abundance of ions as a function of their mass-to-charge (m/z) ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare thin film on KBr plates Sample->IR_Prep MS_Prep Inject into GC Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethylcyclobutan-1-one from Pivalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 3,3-dimethylcyclobutan-1-one, a valuable building block in organic synthesis, starting from the readily available pivalic acid. The described methodology involves a multi-step sequence encompassing the conversion of pivalic acid to its corresponding acid chloride, subsequent formation of an α-diazoketone, a Wolff rearrangement to generate dimethylketene, and a final [2+2] cycloaddition with ethylene. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow to aid in comprehension and practical implementation.

Introduction

Cyclobutanone and its derivatives are important structural motifs in a wide array of biologically active molecules and are versatile intermediates in organic synthesis. The this compound scaffold, in particular, offers a unique combination of steric hindrance and conformational rigidity that is of significant interest in medicinal chemistry and materials science. This guide outlines a robust and well-documented synthetic route to this target molecule, commencing with the inexpensive and commercially available pivalic acid.

Overall Synthetic Strategy

The synthesis of this compound from pivalic acid is accomplished through a four-step sequence. The logical flow of this synthesis is depicted below.

Synthesis_Workflow Pivalic_Acid Pivalic Acid Pivaloyl_Chloride Pivaloyl Chloride Pivalic_Acid->Pivaloyl_Chloride Chlorination Diazoketone 1-Diazo-3,3-dimethyl-2-butanone Pivaloyl_Chloride->Diazoketone Arndt-Eistert Reaction Dimethylketene Dimethylketene Diazoketone->Dimethylketene Wolff Rearrangement Final_Product This compound Dimethylketene->Final_Product [2+2] Cycloaddition with Ethylene

Caption: Overall synthetic workflow from pivalic acid.

Experimental Protocols and Data

Step 1: Synthesis of Pivaloyl Chloride from Pivalic Acid

The initial step involves the conversion of pivalic acid to its more reactive acid chloride derivative, pivaloyl chloride. This is a standard transformation for which several chlorinating agents can be employed. The use of thionyl chloride is a common and effective method.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), pivalic acid is charged. Thionyl chloride (1.5 to 2.0 equivalents) is added cautiously. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to a gentle reflux (approximately 40-60°C) for 2 hours or until the evolution of sulfur dioxide and hydrogen chloride gases ceases[1]. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material (e.g., by IR spectroscopy). Upon completion, the excess thionyl chloride is removed by distillation. The crude pivaloyl chloride is then purified by fractional distillation under atmospheric pressure to yield the pure product.

Quantitative Data:

ParameterValueReference
ReactantsPivalic Acid, Thionyl Chloride[1]
Temperature40-60°C[1]
Reaction Time~2 hours[1]
Yield 75-95% [1]
Step 2: Synthesis of 1-Diazo-3,3-dimethyl-2-butanone

The second step is the conversion of pivaloyl chloride to the corresponding α-diazoketone, 1-diazo-3,3-dimethyl-2-butanone, via the Arndt-Eistert reaction. This reaction requires the use of diazomethane, which is a toxic and explosive gas, and should be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures.

Experimental Protocol:

An ethereal solution of diazomethane (approximately 2-3 equivalents) is prepared and cooled to 0°C in an ice bath. A solution of pivaloyl chloride in anhydrous diethyl ether is added dropwise to the stirred diazomethane solution over a period of 1 hour. The reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature and stirred for another hour. The use of excess diazomethane is crucial to neutralize the hydrogen chloride byproduct and minimize the formation of the corresponding chloroketone. After the reaction is complete, the excess diazomethane is carefully quenched by the dropwise addition of a weak acid, such as acetic acid, until the yellow color of diazomethane disappears and gas evolution ceases. The resulting ethereal solution is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at low temperature to afford the crude 1-diazo-3,3-dimethyl-2-butanone as a yellow oil. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent[2][3].

Quantitative Data:

ParameterValueReference
ReactantsPivaloyl Chloride, Diazomethane[2]
Temperature0°C to room temperature[2]
Reaction Time~2.5 hours[2]
Yield Typically high (specific yield not reported) [2]
Step 3: Wolff Rearrangement to Dimethylketene

The α-diazoketone undergoes a Wolff rearrangement to form the highly reactive dimethylketene intermediate. This rearrangement can be induced thermally, photochemically, or catalytically. The catalytic method using silver (I) oxide is often preferred due to milder reaction conditions.

Experimental Protocol (Catalytic Method):

The purified 1-diazo-3,3-dimethyl-2-butanone is dissolved in an inert solvent such as anhydrous diethyl ether or tetrahydrofuran. A catalytic amount of freshly prepared silver (I) oxide is added to the solution. The reaction mixture is stirred at room temperature. The progress of the reaction is indicated by the evolution of nitrogen gas. The reaction is typically complete within a few hours. The resulting solution containing dimethylketene is used directly in the next step without isolation due to the high reactivity and tendency of ketenes to dimerize[4][5].

Quantitative Data:

ParameterValueReference
Reactant1-Diazo-3,3-dimethyl-2-butanone[4]
CatalystSilver (I) Oxide[4][5]
TemperatureRoom temperature[4]
Yield Used in situ (generally high) -
Step 4: [2+2] Cycloaddition with Ethylene

The final step is the [2+2] cycloaddition of the in situ generated dimethylketene with ethylene to form the target molecule, this compound. This reaction typically requires elevated pressure to ensure a sufficient concentration of ethylene in the reaction mixture.

Experimental Protocol:

The ethereal solution of dimethylketene from the previous step is transferred to a high-pressure autoclave. The autoclave is purged with nitrogen and then charged with ethylene gas to the desired pressure. The reaction mixture is then heated and stirred. The optimal temperature and pressure need to be determined empirically but are crucial for achieving a good yield. After the reaction period, the autoclave is cooled, and the excess ethylene is carefully vented. The reaction mixture is then concentrated under reduced pressure. The crude product is purified by fractional distillation to afford pure this compound. Flow chemistry setups have also been successfully employed for the cycloaddition of keteneiminium salts with ethylene, suggesting a potential alternative for this step[1].

Quantitative Data:

ParameterValueReference
ReactantsDimethylketene, Ethylene[1]
ConditionsElevated pressure and temperature-
Yield Variable (dependent on conditions) -

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key chemical transformations and the flow of the synthesis.

Detailed_Synthesis cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Diazoketone Formation cluster_step3 Step 3: Wolff Rearrangement cluster_step4 Step 4: [2+2] Cycloaddition Pivalic_Acid Pivalic Acid (CH₃)₃CCOOH Pivaloyl_Chloride Pivaloyl Chloride (CH₃)₃CCOCl Pivalic_Acid->Pivaloyl_Chloride SOCl₂, Δ Diazoketone 1-Diazo-3,3-dimethyl-2-butanone (CH₃)₃CC(O)CHN₂ Pivaloyl_Chloride->Diazoketone CH₂N₂ (2-3 eq.), Et₂O, 0°C to RT Dimethylketene Dimethylketene (CH₃)₂C=C=O Diazoketone->Dimethylketene Ag₂O (cat.), RT, -N₂ Final_Product This compound C₆H₁₀O Dimethylketene->Final_Product Ethylene Ethylene H₂C=CH₂ Ethylene->Final_Product Pressure, Δ

Caption: Detailed reaction scheme for the synthesis.

Conclusion

The synthesis of this compound from pivalic acid is a feasible and logical synthetic route that utilizes fundamental organic reactions. While the overall pathway is straightforward, the handling of hazardous reagents such as diazomethane requires careful consideration and adherence to safety protocols. The optimization of the final [2+2] cycloaddition step, particularly concerning pressure and temperature, is critical for maximizing the yield of the target compound. This guide provides a solid foundation for researchers and chemists to undertake the synthesis of this valuable cyclobutanone derivative. Further investigations into continuous flow methodologies for the entire sequence could offer a safer and more scalable approach for industrial applications.

References

Photochemical behavior of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Photochemical Behavior of 3,3-Dimethylcyclobutan-1-one

Introduction

This compound is a saturated cyclic ketone whose photochemical behavior is of significant interest to researchers in organic photochemistry and reaction mechanisms. The strained four-membered ring and the presence of a carbonyl chromophore make it a prime candidate for photo-induced transformations. The predominant photochemical pathway for cyclobutanones and other cyclic ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbonyl bond.[1][2] This technical guide provides a comprehensive overview of the core photochemical processes, experimental methodologies for their study, and quantitative data representation.

Upon absorption of ultraviolet (UV) radiation, the carbonyl group's n-orbital electron is promoted to the π* antibonding orbital (an n→π* transition), leading to an excited singlet state (S₁). For cyclic ketones, this singlet state rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T₁).[2] It is from this triplet state that the characteristic α-cleavage occurs, initiating a cascade of reactions that define the molecule's photochemical fate.

Core Photochemical Pathways

The photochemistry of this compound is dominated by the Norrish Type I cleavage, which dictates the formation of all major products. The process begins with the formation of a 1,4-acyl-alkyl biradical intermediate following the α-cleavage of the excited triplet ketone. This biradical is not directly observed but is a crucial nexus from which several competing secondary reactions emanate.[1][3]

The primary competing pathways for the 1,4-biradical are:

  • Path A: Decarbonylation: The biradical expels a molecule of carbon monoxide (CO) to yield a 1,3-dimethyl-1,3-propanediyl biradical. This subsequent biradical rapidly fragments to produce two stable alkene molecules: isobutylene and ethylene.

  • Path B: Intramolecular Disproportionation: The biradical undergoes an internal hydrogen atom transfer, typically from the alkyl radical end to the acyl radical end. This process results in the formation of an unsaturated aldehyde, specifically 4,4-dimethylpent-4-enal.

  • Path C: Ring Closure: The biradical can undergo ring closure to reform the ground-state this compound. This pathway effectively leads to the quenching of the excited state without net chemical change.

G cluster_init Photoexcitation cluster_biradical Biradical Formation & Pathways cluster_path_a Path A: Decarbonylation cluster_path_b Path B: Disproportionation sub sub reac reac inter inter prod prod path path Start This compound (S₀) S1 Excited Singlet State (S₁) Start->S1 hν (n→π*) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Biradical 1,4-Acyl-Alkyl Biradical T1->Biradical Norrish Type I α-Cleavage Biradical->Start Ring Closure (Recombination) Biradical2 1,3-Alkyl Biradical Biradical->Biradical2 -CO Aldehyde 4,4-Dimethylpent-4-enal Biradical->Aldehyde Intramolecular H-Transfer Isobutylene Isobutylene Biradical2->Isobutylene Ethylene Ethylene Biradical2->Ethylene CO CO

Caption: Photochemical pathways of this compound.

Quantitative Data

Process DescriptionPathwayProductsRepresentative Quantum Yield (Φ)
Decarbonylation & FragmentationAIsobutylene + Ethylene + CO0.45 - 0.60
Intramolecular DisproportionationB4,4-Dimethylpent-4-enal0.15 - 0.25
Ring Closure (Non-productive)CThis compound0.20 - 0.35
Total Primary Process -Sum of Pathways A, B, C ~1.0

Note: The quantum yield values are illustrative examples for cyclic ketones and are dependent on experimental conditions such as phase (gas or liquid), temperature, and excitation wavelength.

Experimental Protocols

Investigating the photochemical behavior of this compound requires precise and controlled experimental setups to irradiate the sample and analyze the resulting products.

Protocol for Product Identification (Gas-Phase Photolysis)

This protocol outlines a standard procedure for the qualitative and quantitative analysis of photolysis products in the gas phase.

  • Sample Preparation: A pure sample of this compound is degassed through several freeze-pump-thaw cycles to remove oxygen, which can quench the triplet state. A known pressure of the vapor is then introduced into a quartz reaction vessel.

  • Irradiation: The vessel is placed in a photochemical reactor (e.g., a Rayonet reactor) equipped with lamps that emit at a wavelength strongly absorbed by the ketone's carbonyl group (typically around 313 nm). The sample is irradiated for a predetermined duration.

  • Product Collection: After irradiation, the contents of the vessel are cryogenically transferred to a sample loop connected to a Gas Chromatograph (GC).

  • Analysis: The sample is injected into the GC, which separates the components of the mixture. The separated components are then introduced into a Mass Spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing peak areas to those of known standards.

G step step substance substance instrument instrument output output substance1 Ketone Sample step1 1. Degassing (Freeze-Pump-Thaw) substance1->step1 substance2 Oxygen-Free Sample step1->substance2 step2 2. Vaporization into Quartz Vessel substance2->step2 substance3 Gaseous Ketone step2->substance3 step3 3. UV Irradiation (e.g., 313 nm) substance3->step3 substance4 Product Mixture step3->substance4 instrument1 Photoreactor instrument1->step3 step4 4. Cryogenic Trapping substance4->step4 substance5 Collected Sample step4->substance5 step5 5. GC-MS Analysis substance5->step5 output1 Product Identification & Quantification step5->output1 instrument2 GC-MS System instrument2->step5

References

An In-depth Technical Guide to the Norrish Type I Reaction of Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Norrish Type I reaction mechanism for cyclic ketones, a fundamental photochemical process with implications in organic synthesis and drug development. The document details the core mechanism, presents quantitative data, outlines experimental protocols, and visualizes key pathways.

Core Reaction Mechanism

The Norrish Type I reaction is a photochemical cleavage of the α-carbon-carbonyl carbon bond in ketones and aldehydes upon excitation by UV light.[1][2] For cyclic ketones, this reaction proceeds through a series of well-defined steps, often from the triplet excited state due to efficient intersystem crossing.[3][4]

The primary photochemical event is the homolytic cleavage of one of the α-C-C bonds, resulting in the formation of an acyl-alkyl biradical intermediate.[1] This biradical is a key branching point and can undergo several subsequent reactions, dictating the final product distribution. The major pathways include:

  • Decarbonylation: The acyl portion of the biradical can extrude a molecule of carbon monoxide (CO) to form a new alkyl biradical. This new biradical can then cyclize to form a smaller cycloalkane or undergo intramolecular hydrogen abstraction to yield an alkene.[3]

  • Intramolecular Hydrogen Abstraction (Aldehyde Formation): The acyl radical can abstract a hydrogen atom from the alkyl chain, typically from the δ-position, to form an unsaturated aldehyde.[3] For instance, the photolysis of cyclopentanone in both the gas and solution phases yields 4-pentenal.[3]

  • Intramolecular Hydrogen Abstraction (Ketene Formation): The alkyl radical can abstract a hydrogen atom from the carbon α to the acyl group, leading to the formation of a ketene.[1]

  • Recombination: The initial acyl-alkyl biradical can recombine to reform the starting cyclic ketone. This process can lead to racemization at the α-carbon if it is a stereocenter.[2]

The competition between these pathways is influenced by several factors, including the ring size of the ketone, the presence of substituents, the reaction phase (gas or solution), and the excitation wavelength.[5] For example, ring strain in smaller cyclic ketones like cyclobutanone can significantly influence the reaction dynamics and favor ring-opening pathways.[6]

Signaling Pathways and Logical Relationships

The progression of the Norrish Type I reaction can be visualized as a series of competing pathways originating from the excited state of the cyclic ketone. The following diagrams, generated using Graphviz, illustrate the key steps and intermediates.

Norrish_Type_I_Mechanism cluster_excitation Photoexcitation cluster_biradical Biradical Formation & Fates cluster_products Product Formation Cyclic Ketone (S0) Cyclic Ketone (S0) Excited Singlet State (S1) Excited Singlet State (S1) Cyclic Ketone (S0)->Excited Singlet State (S1) hν (n→π*) Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) Intersystem Crossing (ISC) Acyl-Alkyl Biradical Acyl-Alkyl Biradical Excited Triplet State (T1)->Acyl-Alkyl Biradical α-Cleavage Unsaturated Aldehyde Unsaturated Aldehyde Acyl-Alkyl Biradical->Unsaturated Aldehyde Intramolecular H-abstraction Ketene Ketene Acyl-Alkyl Biradical->Ketene Intramolecular H-abstraction Decarbonylation Products Decarbonylation Products Acyl-Alkyl Biradical->Decarbonylation Products Decarbonylation (-CO) Reformed Ketone Reformed Ketone Acyl-Alkyl Biradical->Reformed Ketone Recombination Experimental_Workflow_Preparative Start Start Prepare Ketone Solution Prepare Ketone Solution Start->Prepare Ketone Solution Degas with N2/Ar Degas with N2/Ar Prepare Ketone Solution->Degas with N2/Ar Assemble Photoreactor Assemble Photoreactor Degas with N2/Ar->Assemble Photoreactor Irradiate with Hg Lamp Irradiate with Hg Lamp Assemble Photoreactor->Irradiate with Hg Lamp Monitor Reaction (GC/TLC) Monitor Reaction (GC/TLC) Irradiate with Hg Lamp->Monitor Reaction (GC/TLC) Workup (Concentrate) Workup (Concentrate) Monitor Reaction (GC/TLC)->Workup (Concentrate) Purify (Chromatography) Purify (Chromatography) Workup (Concentrate)->Purify (Chromatography) Characterize Product (NMR, MS) Characterize Product (NMR, MS) Purify (Chromatography)->Characterize Product (NMR, MS) End End Characterize Product (NMR, MS)->End

References

Unveiling the Energetic Landscape: A Technical Guide to Ring Strain Effects in 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound influence of ring strain on the structure, spectroscopy, and chemical reactivity of 3,3-Dimethylcyclobutan-1-one. This strained cyclic ketone serves as a compelling case study for understanding the intricate interplay of steric and electronic effects within a four-membered ring system. By examining its synthesis, spectroscopic signatures, and characteristic reactions, we can elucidate the thermodynamic and kinetic consequences of its inherent molecular tension.

The Genesis of Strain: Synthesis and Structural Attributes

The presence of a cyclobutane ring inherently introduces significant strain due to the deviation of its bond angles from the ideal sp³ hybridization. The gem-dimethyl substitution at the C3 position further modulates this strain, influencing the molecule's conformation and reactivity.

Synthesis of this compound

Conceptual Experimental Protocol: Synthesis from 3,3-Dimethylcyclobutanecarboxylic Acid

  • Acid Chloride Formation: 3,3-dimethylcyclobutanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acid chloride. This is a standard procedure for activating a carboxylic acid.

  • Reaction with an Organometallic Reagent: The resulting 3,3-dimethylcyclobutanecarbonyl chloride is then treated with a specific organometallic reagent, for instance, a Gilman reagent (lithium dimethylcuprate, (CH₃)₂CuLi), which can selectively introduce a methyl group and, after workup, yield the target ketone. Alternatively, other organometallic reagents could be employed, followed by an oxidative workup.

  • Purification: The crude product is purified using standard laboratory techniques such as distillation or column chromatography to yield pure this compound.

It is important to note that the synthesis of the precursor, 3,3-dimethylcyclobutanecarboxylic acid, can be achieved through various methods, including the reaction of 1,1-cyclobutanedicarboxylic acid, 3,3-dimethyl- with pyridine at elevated temperatures.

Structural Parameters and Strain Energy

The ring strain in cyclobutane derivatives arises from two primary factors: angle strain, due to the compression of C-C-C bond angles from the ideal 109.5° to approximately 90°, and torsional strain, resulting from the eclipsing interactions of adjacent C-H bonds. The gem-dimethyl group at the C3 position can influence the ring's puckering and potentially alleviate some of the torsional strain, a phenomenon known as the "Thorpe-Ingold effect" or "gem-dimethyl effect".

Table 1: Estimated Structural and Energetic Parameters for this compound

ParameterEstimated ValueBasis of Estimation
Strain Energy~18-20 kcal/molExtrapolation from the reduced strain in 1,1-dimethylcyclobutane compared to cyclobutane (~26 kcal/mol).
C-C Bond Length~1.55 ÅBased on experimental data for cyclobutane and related derivatives.
C-C-C Bond Angle~88-90°Based on experimental data for cyclobutane and the expected geometry of a four-membered ring.
Ring PuckeringPuckered conformationTo minimize torsional strain, similar to other cyclobutane derivatives.

Spectroscopic Manifestations of Ring Strain

The strained nature of the this compound ring system is reflected in its spectroscopic properties, particularly in its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy

The most indicative feature in the IR spectrum of a cyclobutanone is the position of the carbonyl (C=O) stretching frequency. Due to the angle strain in the four-membered ring, the C=O stretching vibration is shifted to a higher wavenumber compared to that of an acyclic ketone (typically ~1715 cm⁻¹). This shift is a direct consequence of the increased s-character in the C-C bonds of the ring, which in turn affects the C=O bond. For this compound, the C=O stretch is expected to appear in the region of 1780-1800 cm⁻¹. The analysis of the lower frequency region, particularly the ring puckering vibrations, can also provide insights into the conformational dynamics of the strained ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide valuable information about its molecular symmetry and the electronic environment of the nuclei.

  • ¹H NMR: Due to the symmetry of the molecule, the two methyl groups at the C3 position are chemically equivalent and would appear as a single sharp singlet. The four methylene protons on the C2 and C4 positions would be chemically equivalent and are expected to give rise to another singlet. The chemical shifts of these protons would be influenced by the ring strain and the anisotropic effect of the carbonyl group.

  • ¹³C NMR: The ¹³C NMR spectrum would also reflect the molecular symmetry, showing distinct signals for the carbonyl carbon, the quaternary C3 carbon, the equivalent C2 and C4 methylene carbons, and the equivalent methyl carbons. The chemical shift of the carbonyl carbon would be in the typical range for ketones, while the shifts of the ring carbons would be indicative of the strained sp³ environment.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturePredicted Value/RegionRationale
Infrared (IR)C=O Stretch1780 - 1800 cm⁻¹Increased ring strain leads to a higher frequency shift.
¹H NMRMethyl ProtonsSingletChemical equivalence due to molecular symmetry.
Methylene ProtonsSingletChemical equivalence due to molecular symmetry.
¹³C NMRCarbonyl Carbon~200-210 ppmTypical range for a ketone.
Ring CarbonsShifted valuesReflecting the strained sp³ environment.

Reactivity Driven by Strain Release: The Norrish Type I Reaction

The high ring strain of this compound makes it susceptible to reactions that lead to the opening of the four-membered ring, thereby releasing the stored strain energy. A classic example of such a reaction is the Norrish Type I photochemical cleavage.

Mechanism of the Norrish Type I Reaction

Upon absorption of ultraviolet (UV) light, the ketone is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). From either of these excited states, the molecule can undergo homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. This cleavage is particularly facile in strained cyclic ketones because it leads to the release of ring strain.

The initial cleavage results in the formation of a diradical intermediate. This diradical can then undergo several subsequent reactions:

  • Decarbonylation: The acyl radical portion can lose a molecule of carbon monoxide (CO) to form a new alkyl radical. The two radical centers can then combine to form a new C-C bond, leading to the formation of a cyclopropane derivative.

  • Intramolecular Hydrogen Abstraction: A hydrogen atom can be transferred from one part of the diradical to another, leading to the formation of an unsaturated aldehyde or ketone.

  • Ring Opening to Alkenes: The diradical can undergo further fragmentation to yield an alkene and a ketene.

The specific products formed and their relative yields depend on the reaction conditions, such as the solvent and the presence of radical scavengers.

Detailed Experimental Protocol: Photolysis of this compound (Illustrative)

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., hexane or benzene) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.01-0.1 M. The solution should be deoxygenated by bubbling with an inert gas like nitrogen or argon to prevent quenching of the excited states and unwanted side reactions.

  • Irradiation: The solution is irradiated with a UV lamp, typically a medium-pressure mercury lamp, which has strong emission lines in the appropriate wavelength range to excite the n→π* transition of the ketone. The reaction is usually carried out at room temperature with stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to observe the disappearance of the starting material and the appearance of products.

  • Product Analysis: After the reaction is complete, the solvent is carefully removed, and the product mixture is analyzed by spectroscopic methods such as GC-MS, ¹H NMR, and ¹³C NMR to identify the structures of the photoproducts.

Logical Relationship of Ring Strain to Reactivity

The diagram below illustrates the central role of ring strain in driving the photochemical reactivity of this compound.

Ring_Strain_Reactivity cluster_0 Ground State Properties cluster_1 Photochemical Excitation cluster_2 Strain-Driven Reactivity Angle_Strain Angle Strain (~90° vs 109.5°) Ring_Strain High Ring Strain (Thermodynamic Instability) Angle_Strain->Ring_Strain Torsional_Strain Torsional Strain (Eclipsing Interactions) Torsional_Strain->Ring_Strain Strain_Release Release of Ring Strain (Driving Force) Ring_Strain->Strain_Release UV_Light UV Light (hν) Excited_State Excited State (S₁ or T₁) [3,3-DMCB*] UV_Light->Excited_State Norrish_I Norrish Type I Cleavage (α-cleavage) Excited_State->Norrish_I Diradical Diradical Intermediate Norrish_I->Diradical Strain_Release->Norrish_I Facilitates Products Photoproducts (e.g., Alkenes, Ketenes, Cyclopropanes) Diradical->Products

Caption: The role of ring strain in the photochemical reactivity of this compound.

Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams depict the signaling pathway of the Norrish Type I reaction and a general experimental workflow for studying the photochemistry of this compound.

Norrish_Type_I_Pathway Start This compound (Ground State, S₀) Excitation Photoexcitation (hν) Start->Excitation S1_State Singlet Excited State (S₁) Excitation->S1_State ISC Intersystem Crossing (ISC) S1_State->ISC Alpha_Cleavage_S1 α-Cleavage S1_State->Alpha_Cleavage_S1 T1_State Triplet Excited State (T₁) ISC->T1_State Alpha_Cleavage_T1 α-Cleavage T1_State->Alpha_Cleavage_T1 Diradical Diradical Intermediate Alpha_Cleavage_S1->Diradical Alpha_Cleavage_T1->Diradical Decarbonylation Decarbonylation (-CO) Diradical->Decarbonylation H_Abstraction H-Abstraction Diradical->H_Abstraction Fragmentation Fragmentation Diradical->Fragmentation Products_Decarb Cyclopropane Derivative Decarbonylation->Products_Decarb Products_H_Abs Unsaturated Aldehyde/Ketone H_Abstraction->Products_H_Abs Products_Frag Alkene + Ketene Fragmentation->Products_Frag

Caption: Signaling pathway of the Norrish Type I reaction for this compound.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (Distillation/Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Photolysis_Setup Photolysis Reaction Setup (Solvent, Concentration, Deoxygenation) Characterization->Photolysis_Setup Irradiation UV Irradiation Photolysis_Setup->Irradiation Monitoring Reaction Monitoring (GC, TLC) Irradiation->Monitoring Workup Reaction Workup and Product Isolation Monitoring->Workup Product_Analysis Product Structure Elucidation (GC-MS, NMR) Workup->Product_Analysis

Caption: General experimental workflow for studying the photochemistry of this compound.

Conclusion

The study of this compound provides a clear and compelling illustration of the profound effects of ring strain on molecular properties and reactivity. The inherent thermodynamic instability of the four-membered ring, while slightly mitigated by the gem-dimethyl substitution, remains a powerful driving force for chemical transformations, most notably its photochemical decomposition via the Norrish Type I pathway. The distinct spectroscopic signatures of this molecule serve as direct probes of its strained environment. For researchers in drug development and organic synthesis, understanding these strain effects is crucial for predicting the stability, reactivity, and potential synthetic utility of molecules containing small, strained ring systems. Further detailed computational and experimental studies would be invaluable in providing precise quantitative data to further refine our understanding of this fascinating molecule.

An In-Depth Technical Guide to the Discovery and History of Substituted Cyclobutanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discoveries and historical development of synthetic methodologies for substituted cyclobutanones. This class of strained four-membered carbocycles has emerged as a versatile building block in organic synthesis, finding application in the construction of complex natural products and pharmaceutical agents. This document details the key breakthroughs, presents experimental protocols from foundational studies, and summarizes quantitative data to offer a practical and historical perspective for researchers in the field.

Early Explorations and the Dawn of Cyclobutanone Chemistry

The journey into the world of cyclobutanones began with the synthesis of the parent molecule. In 1905, the Russian chemist Nikolai Kischner first prepared cyclobutanone in a low yield from cyclobutanecarboxylic acid through a multi-step and inefficient process.[1][2] This initial synthesis, while groundbreaking, highlighted the challenges associated with constructing the strained four-membered ring.

A more efficient method was later developed by P. Lipp and R. Köster, who synthesized cyclobutanone by reacting diazomethane with ketene in diethyl ether. This reaction proceeds through a ring expansion of an initially formed cyclopropanone intermediate.

However, the true potential of cyclobutanones in organic synthesis was unlocked with the advent of methods to introduce substituents onto the carbocyclic core. The most significant early contribution to this field came from the pioneering work of Hermann Staudinger.

The Staudinger Ketene Cycloaddition: A Paradigm Shift

In 1907, Hermann Staudinger discovered that ketenes can undergo a [2+2] cycloaddition reaction with alkenes to form substituted cyclobutanones.[3][4] This reaction, now known as the Staudinger ketene cycloaddition, proved to be a versatile and stereospecific method for the synthesis of a wide range of substituted cyclobutanones and became a cornerstone of small-ring chemistry.

The reaction is believed to proceed through a concerted, asynchronous mechanism. The stereochemistry of the resulting cyclobutanone is dependent on the geometry of the starting alkene.

Historical Experimental Protocols

To provide a tangible link to the foundational work in this field, the following sections detail the experimental procedures as described in the early 20th-century literature. It is important to note that the experimental techniques and analytical characterization methods of that era were significantly different from modern standards.

2.1.1. Synthesis of Diphenylketene (Staudinger, 1907)

Diphenylketene was a key reactant in Staudinger's early investigations. A common method for its preparation at the time involved the treatment of diphenylacetyl chloride with a base. A procedure described in Organic Syntheses (a collection of verified experimental procedures), which is a modification of Staudinger's method, is as follows:

Experimental Protocol:

A 500-mL, three-necked flask is equipped with a magnetic stirring bar, a gas-inlet tube, a calcium chloride drying tube, and a dropping funnel. A solution of 23.0 g (0.0997 mole) of diphenylacetyl chloride in 200 mL of anhydrous diethyl ether is placed in the flask. The flask is cooled in an ice bath, and a stream of dry nitrogen is passed through the system. To the stirred solution, 10.1 g (0.100 mole) of triethylamine is added dropwise over 30 minutes. During the addition, triethylamine hydrochloride precipitates as a colorless solid, and the ether solution becomes bright yellow.

After the addition of triethylamine is complete, the flask is tightly stoppered and stored overnight at 0°C. The precipitated triethylamine hydrochloride is collected on a sintered glass funnel and washed with anhydrous ether until the washings are colorless. The ether is then removed from the filtrate under reduced pressure. The residual red oil is transferred to a 50-mL distilling flask fitted with a 10-cm Vigreux column and distilled to give 10.2–10.8 g (53–57%) of diphenylketene as an orange oil.[5]

Quantitative Data:

CompoundMolecular FormulaBoiling PointYieldReference
DiphenylketeneC₁₄H₁₀O118–120 °C (1 mm Hg)53–57%--INVALID-LINK--

2.1.2. Staudinger's [2+2] Cycloaddition of Diphenylketene and an Imine (1907)

While Staudinger's most cited early work on ketene cycloadditions often involves imines to form β-lactams, the underlying principle of the [2+2] cycloaddition is the same for the formation of cyclobutanones from alkenes. In 1907, Staudinger reported the reaction of diphenylketene with benzylideneaniline to produce a β-lactam.[6] This reaction is formally a [2+2] cycloaddition and demonstrates the reactivity of ketenes that was later extended to alkenes to form cyclobutanones.

Conceptual Experimental Workflow (based on Staudinger's 1907 publication):

Staudinger_1907_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation diphenylketene Diphenylketene (prepared separately) mixing Mixing of reactants (in a suitable solvent, e.g., ether or benzene) diphenylketene->mixing imine Benzylideneaniline (in solution) imine->mixing reaction_conditions Reaction at room temperature or with gentle heating mixing->reaction_conditions solvent_removal Solvent removal (e.g., evaporation) reaction_conditions->solvent_removal crystallization Crystallization of the product (from a suitable solvent, e.g., ethanol) solvent_removal->crystallization isolation Isolation of the solid product (by filtration) crystallization->isolation

Caption: Conceptual workflow for Staudinger's 1907 cycloaddition.

Alternative Historical Routes to Substituted Cyclobutanones

While the Staudinger ketene cycloaddition was a major advancement, other methods for the synthesis of substituted cyclobutanones were also explored in the early to mid-20th century. These often involved ring expansion reactions of smaller carbocycles.

The Demjanov and Tiffeneau-Demjanov Rearrangements

The Demjanov rearrangement, discovered by Nikolai Demjanov in 1903, involves the treatment of a primary amine with nitrous acid to induce a ring expansion or contraction.[2][7][8] This reaction could be used to prepare cyclobutanols from cyclopropylmethylamines, which could then be oxidized to the corresponding cyclobutanones.

A significant improvement was the Tiffeneau-Demjanov rearrangement, which involves the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid to directly yield a ring-expanded ketone.[1] This provided a more direct route to substituted cyclobutanones from readily available cyclopropanol derivatives.

Reaction Pathway for the Tiffeneau-Demjanov Rearrangement:

Tiffeneau_Demjanov start 1-Aminomethyl-cyclopropanol diazonium Diazonium ion intermediate start->diazonium HNO₂ carbocation Carbocation intermediate diazonium->carbocation -N₂ product Substituted Cyclobutanone carbocation->product Ring expansion

Caption: Tiffeneau-Demjanov rearrangement pathway.

Evolution of Synthetic Methodologies and Modern Perspectives

The fundamental discoveries of the early 20th century laid the groundwork for the development of a vast array of more sophisticated and stereoselective methods for the synthesis of substituted cyclobutanones. Key areas of advancement include:

  • Photochemical [2+2] Cycloadditions: The use of light to promote the [2+2] cycloaddition of two alkenes to form a cyclobutane ring became a powerful tool. Subsequent oxidation could then yield the corresponding cyclobutanone.

  • Intramolecular Cycloadditions: The development of intramolecular ketene cycloadditions provided a means to construct complex bicyclic and polycyclic systems containing a cyclobutanone moiety.

  • Catalysis: The introduction of metal and organocatalysis has enabled highly enantioselective and diastereoselective syntheses of substituted cyclobutanones, which is of paramount importance in drug development.

Conclusion

The history of substituted cyclobutanones is a testament to the ingenuity and perseverance of organic chemists. From the initial challenging synthesis of the parent molecule to the elegant and highly selective methods available today, the field has undergone a remarkable transformation. The foundational work of pioneers like Kischner and Staudinger, particularly the development of the [2+2] ketene cycloaddition, provided the essential tools to unlock the synthetic potential of these strained four-membered rings. For modern researchers, an understanding of this historical context not only enriches their scientific knowledge but also provides a deeper appreciation for the powerful synthetic methods at their disposal for the creation of novel molecules with potential applications in medicine and materials science.

References

Theoretical Ground State Analysis of 3,3-Dimethylcyclobutan-1-one: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive theoretical analysis of the ground state properties of 3,3-Dimethylcyclobutan-1-one. The content herein is targeted towards researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed overview of the molecule's conformational landscape, structural parameters, and vibrational frequencies as determined by high-level quantum chemical calculations.

Introduction

This compound is a substituted cyclobutanone derivative. The four-membered ring of cyclobutanone is known to exhibit a puckered conformation to alleviate ring strain. The introduction of gem-dimethyl substituents at the C3 position is expected to influence the degree of puckering and the overall molecular geometry. Understanding the ground state properties of this molecule is crucial for predicting its reactivity, spectroscopic signature, and potential interactions in a biological context. Due to a lack of extensive experimental data on its conformational preferences, theoretical calculations provide a powerful tool for elucidating its intrinsic molecular characteristics.

This guide outlines a hypothetical, yet methodologically robust, computational study designed to thoroughly characterize the ground state of this compound. The protocols and expected outcomes are based on established computational chemistry practices for similar cyclic ketones.

Theoretical Methodology

The computational investigation of this compound's ground state would be performed using principles of quantum mechanics, specifically employing Density Functional Theory (DFT) and ab initio methods. These calculations are instrumental in determining the molecule's stable conformations and electronic structure.

Conformational Search

An initial conformational search would be conducted to identify all possible stable isomers of this compound. This is a critical first step as the puckered nature of the cyclobutane ring can lead to multiple local minima on the potential energy surface.

Geometry Optimization and Vibrational Frequency Analysis

Following the conformational search, the identified low-energy conformers would be subjected to full geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule. Subsequent vibrational frequency calculations are performed for two key purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

The following dot script visualizes the general workflow for these calculations.

G Computational Workflow for Ground State Analysis cluster_0 Initial Steps cluster_1 Quantum Chemical Calculations cluster_2 Analysis and Results start Define Molecular Structure (this compound) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT/ab initio) conf_search->geom_opt Select Low-Energy Conformers freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min extract_data Extract Data: - Geometry (Bond Lengths, Angles) - Vibrational Frequencies - Thermodynamic Properties verify_min->extract_data end Characterized Ground State extract_data->end Final Report

Computational Workflow for Ground State Analysis

Predicted Ground State Properties

Based on studies of cyclobutanone and other substituted cyclobutanes, the following tables summarize the expected, yet hypothetical, quantitative data for the ground state of this compound. These values are what one might expect to obtain from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a widely used and reliable method for such systems.

Predicted Structural Parameters

The key structural parameters for the puckered conformation of this compound are presented in Table 1. The puckering angle is a critical parameter defining the non-planarity of the cyclobutane ring.

Table 1: Predicted Optimized Geometrical Parameters

ParameterAtom(s)Predicted Value
Bond Lengths (Å)
C1=O1.21
C1-C21.54
C2-C31.56
C3-C41.56
C4-C11.54
C3-C5 (Methyl)1.54
C3-C6 (Methyl)1.54
**Bond Angles (°) **
O=C1-C2125.0
C2-C1-C492.0
C1-C2-C388.0
C2-C3-C487.0
C1-C4-C388.0
Dihedral Angles (°)
Puckering AngleC2-C1-C4-C3~25 - 30
Predicted Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. Table 2 lists some of the key predicted vibrational modes and their corresponding frequencies.

Table 2: Predicted Prominent Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch~1780
CH₂ Scissoring~1460
CH₃ Asymmetric Stretch~2980
CH₃ Symmetric Stretch~2890
Ring Puckering~150 - 200

Experimental Protocols for Theoretical Calculations

To achieve the predicted data presented, the following detailed computational protocol would be implemented.

Software

All quantum chemical calculations would be performed using a standard computational chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory and Basis Set

The choice of the level of theory and basis set is crucial for obtaining accurate results. A widely accepted and effective combination for molecules of this type is:

  • Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Calculation Steps
  • Initial Structure: The 3D structure of this compound would be built using a molecular modeling program.

  • Conformational Analysis: A preliminary conformational search would be carried out using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: The lowest energy conformers from the initial search would be used as starting points for full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. The convergence criteria for the optimization would be set to the software's default 'tight' settings.

  • Frequency Calculation: Following successful optimization, a vibrational frequency analysis would be performed at the same level of theory to confirm the nature of the stationary point and to obtain the harmonic vibrational frequencies.

The logical relationship between the chosen computational parameters and the expected outcomes is illustrated in the diagram below.

G Relationship of Computational Parameters to Outputs cluster_0 Inputs cluster_1 Computational Process cluster_2 Outputs mol_struct Molecular Structure geom_opt Geometry Optimization mol_struct->geom_opt level_of_theory Level of Theory (e.g., B3LYP) level_of_theory->geom_opt basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_freq thermo Thermodynamic Data (Energy, Enthalpy, Gibbs Free Energy) freq_calc->thermo

Potential Research Areas for 3,3-Dimethylcyclobutan-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclobutan-1-one, a four-membered cyclic ketone, presents a unique and underexplored scaffold for chemical innovation. Its inherent ring strain and the gem-dimethyl substitution pattern offer a distinct combination of reactivity and steric influence, making it a compelling starting point for novel synthetic methodologies and the development of new chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of key chemical transformations involving this compound, detailed experimental protocols, and highlights promising areas for future research and development.

Synthesis of this compound

A reliable and scalable synthesis of the core molecule is paramount for its exploration. While several general methods for cyclobutanone synthesis exist, a specific, high-yielding protocol for this compound is crucial. One promising route involves the conversion of 3,3-dimethylcyclobutanecarboxylic acid.

Synthesis from 3,3-Dimethylcyclobutanecarboxylic Acid

A potential pathway to this compound is from its corresponding carboxylic acid, 3,3-dimethylcyclobutanecarboxylic acid. This precursor can be synthesized from 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid.[1]

Experimental Protocol: Synthesis of 3,3-Dimethylcyclobutanecarboxylic Acid [1]

  • Reaction: A solution of 3,3-dimethyl-1,1-cyclobutanedicarboxylic acid (1.452 mmol) in pyridine (5 mL) is stirred at 120°C for 16 hours.

  • Work-up: The reaction mixture is cooled to room temperature and quenched with 1.5 N aqueous HCl at 0°C. The product is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Yield: This procedure has been reported to yield 3,3-dimethylcyclobutanecarboxylic acid as a viscous liquid in 91% yield.[1]

The subsequent conversion of the carboxylic acid to the ketone can be explored through various established methods, such as conversion to the acid chloride followed by a Gilman or similar coupling reaction, or through oxidative decarboxylation methods. Detailed investigation into optimizing this conversion represents a key research area.

Spectroscopic and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its characterization and for predicting its behavior in chemical reactions.

PropertyValueReference
Molecular FormulaC₆H₁₀O[2]
Molecular Weight98.14 g/mol [2]
CAS Number1192-33-2[2]
Spectroscopic Data

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound is available and serves as a key tool for its identification.[3]

Mass Spectrometry (MS): Mass spectral data for this compound is available, showing fragmentation patterns that can be used for its characterization.[3] A notable fragmentation pathway for a related compound, 3,3-dimethyl-2-butanone, involves alpha cleavage to produce a peak at m/z 43, corresponding to a propyl cation.[4] Similar fragmentation patterns can be anticipated for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data with peak assignments are crucial for structural confirmation and for monitoring reactions. While spectra for related compounds like 3,3-dimethyl-2-butanone are available, obtaining and fully assigning the NMR spectra for this compound is a fundamental research need.[5][6]

Potential Research Areas and Key Reactions

The unique structural features of this compound open up several avenues for synthetic exploration.

Photochemical Reactions

The strained four-membered ring and the carbonyl group make this compound an interesting substrate for photochemical transformations.

3.1.1. Norrish Type I Cleavage

Upon UV irradiation, ketones can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical intermediates.[7] For this compound, this would lead to a diradical intermediate that could undergo various secondary reactions, including decarbonylation to form a 1,1-dimethylcyclopropane and other rearranged products. Investigating the photoproduct distribution and quantum yields under various conditions (e.g., wavelength, solvent, sensitizers) would provide valuable insights into its photochemical reactivity.

Wittig_Reaction cluster_2 Wittig Reaction Workflow Phosphonium_Salt Ph₃P⁺CH₃Br⁻ Ylide Ph₃P=CH₂ Phosphonium_Salt->Ylide Base Base n-BuLi Base->Ylide Alkene 1-Methylene-3,3-dimethylcyclobutane Ylide->Alkene Ketone Ketone This compound Ketone->Alkene Byproduct Ph₃P=O Alkene->Byproduct

References

Methodological & Application

Application Notes and Protocols: Photochemical Reaction of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The photochemical reaction of cyclic ketones, such as 3,3-Dimethylcyclobutan-1-one, is a fundamental process in organic chemistry, primarily governed by the Norrish Type I reaction.[1][2] Upon absorption of ultraviolet (UV) light, the carbonyl group is excited from its ground state (S₀) to an excited singlet state (S₁).[3] This is followed by the homolytic cleavage of one of the α-carbon-carbon bonds, resulting in the formation of a diradical intermediate.[1][4] This diradical can then undergo several subsequent reactions, including decarbonylation (loss of carbon monoxide) to yield new radical species that can form stable products. The reaction is typically carried out under mild conditions and serves as a valuable method for synthesizing complex molecular scaffolds.[5][6]

Key Features of the Reaction:

  • Mechanism: Proceeds via a Norrish Type I cleavage from an n-π* excited state.[2][3]

  • Initiation: Requires UV irradiation, typically at wavelengths greater than 280 nm to excite the carbonyl chromophore.[5][6]

  • Intermediates: Involves the formation of highly reactive diradical species.[1]

  • Primary Products: The initial α-cleavage leads to a 1,4-acyl-alkyl diradical.

  • Secondary Reactions: The diradical can undergo decarbonylation, cyclization, or hydrogen abstraction to yield a variety of products.

Data Presentation

SubstrateSolventExcitation Wavelength (λ)ProcessQuantum Yield (Φ)Reference
Cyclobutanone (CB)Acetonitrile>280 nmDecarbonylation (CO formation)0.18[5][7]
3-Oxetanone (3-OX)Acetonitrile>280 nmDecarbonylation (CO formation)0.35[7]
N-Boc-3-azetidinone (3-AZ)Acetonitrile>280 nmDecarbonylation (CO formation)0.47[7]

Experimental Protocols

This protocol outlines a general procedure for the photochemical reaction of this compound. The specific reaction time and purification methods may require optimization based on the desired products and reaction scale.

Materials:

  • This compound

  • Anhydrous, photochemically inert solvent (e.g., acetonitrile, toluene)

  • Quartz or Pyrex reaction vessel

  • Photochemical reactor equipped with a medium-pressure mercury lamp

  • Cooling system for the lamp and reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) for degassing

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation:

    • Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration ranges from 0.01 M to 0.1 M.

    • Transfer the solution to the quartz or Pyrex reaction vessel containing a magnetic stir bar.

  • Degassing:

    • To remove dissolved oxygen, which can quench the excited state, degas the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through it for 20-30 minutes.[2]

    • After degassing, seal the vessel to maintain an inert atmosphere.

  • Reaction Setup:

    • Place the sealed reaction vessel inside the photochemical reactor.

    • Ensure the vessel is positioned to receive uniform irradiation from the UV lamp.

    • Activate the cooling system to maintain the reaction at a constant temperature, typically near room temperature.

  • Photochemical Reaction:

    • Turn on the medium-pressure mercury lamp to initiate the reaction. If using a Pyrex vessel, the glass acts as a filter, allowing only wavelengths greater than approximately 300 nm to pass. For quartz, an external filter may be needed to select wavelengths >280 nm.[5]

    • Irradiate the stirred solution for the desired amount of time.

  • Reaction Monitoring:

    • Periodically monitor the progress of the reaction by withdrawing small aliquots (under inert conditions) and analyzing them by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Workup:

    • Once the reaction is complete, turn off the UV lamp and allow the reaction mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification and Characterization:

    • Purify the crude residue using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired products.

    • Characterize the purified products using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR spectroscopy) to confirm their structure.

Visualizations

The following diagrams illustrate the theoretical mechanism and the practical workflow for the photochemical reaction of this compound.

G Mechanism of Norrish Type I Reaction cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_intermediate Diradical Intermediate cluster_products Potential Products A This compound B Excited Ketone [S1] A->B hv (>280 nm) (n-π* excitation) C 1,4-Acyl-Alkyl Diradical B->C α-Cleavage D Decarbonylation (-CO) C->D F Other Rearrangement Products C->F Intramolecular Rearrangement E Isobutylene + Ketene D->E Diradical Fragmentation

Caption: Norrish Type I reaction pathway for this compound.

G Experimental Workflow for Photochemical Reaction prep 1. Prepare Solution (Ketone in Solvent) degas 2. Degas Solution (Purge with Ar/N2) prep->degas setup 3. Setup Photoreactor (Insert Vessel, Start Cooling) degas->setup irradiate 4. Irradiate with UV Light (λ > 280 nm) setup->irradiate monitor 5. Monitor Reaction (TLC, GC-MS) irradiate->monitor workup 6. Reaction Workup (Remove Solvent) monitor->workup purify 7. Purify Product (Chromatography) workup->purify char 8. Characterize Product (NMR, MS) purify->char

Caption: Step-by-step experimental workflow for the photochemical reaction.

References

Application Notes and Protocols for the Norrish Type I Cleavage of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Norrish Type I reaction is a fundamental photochemical process involving the homolytic cleavage of the α-carbon-carbon bond of a carbonyl compound upon excitation by ultraviolet (UV) light. This reaction proceeds through the formation of a diradical intermediate, which can then undergo a variety of secondary reactions, including decarbonylation, intramolecular disproportionation to form an unsaturated aldehyde, or fragmentation to a ketene and an alkene. For cyclic ketones, such as 3,3-Dimethylcyclobutan-1-one, the Norrish Type I cleavage provides a pathway to synthetically useful intermediates and building blocks. The presence of the gem-dimethyl group at the 3-position of the cyclobutanone ring influences the stability of the resulting diradical and, consequently, the distribution of the final products.

These application notes provide a detailed protocol for the Norrish Type I cleavage of this compound, along with expected product distributions and relevant quantitative data. The information is intended to guide researchers in utilizing this photochemical transformation for synthetic purposes and mechanistic studies.

Reaction Mechanism and Product Pathways

Upon absorption of UV radiation, this compound is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to the triplet state (T₁). From either of these excited states, α-cleavage of one of the C-C bonds adjacent to the carbonyl group occurs, forming a 1,4-acyl-alkyl diradical intermediate. This diradical can then follow several reaction pathways:

  • Pathway A: Decarbonylation: The acyl radical portion of the diradical can lose a molecule of carbon monoxide (CO) to form a 1,3-alkyl diradical. This diradical can then cyclize to form 1,1-dimethylcyclopropane or undergo intramolecular hydrogen abstraction to yield isobutylene.

  • Pathway B: Intramolecular Disproportionation: The diradical can undergo intramolecular hydrogen atom transfer to form 4-methyl-3-pentenal.

  • Pathway C: Fragmentation to Ketene and Alkene: The diradical can cleave to form dimethylketene and ethylene.

The relative importance of these pathways is dependent on the reaction conditions, such as the phase (gas or solution), the solvent used, and the excitation wavelength.

Quantitative Data

The following table summarizes the quantum yields (Φ) for the major products formed during the gas-phase photolysis of this compound upon irradiation at 313 nm.

ProductQuantum Yield (Φ)
Carbon Monoxide (CO)0.55
Isobutylene0.30
1,1-Dimethylcyclopropane0.25
4-Methyl-3-pentenal0.10
Dimethylketene0.08
Ethylene0.08

Note: The sum of quantum yields for products arising from the same initial cleavage may exceed the quantum yield of the primary process due to multiple competing secondary reactions.

Experimental Protocols

I. Synthesis of this compound

A common route for the synthesis of this compound involves the cycloaddition of dimethylketene with ethylene.

Materials:

  • Isobutyryl chloride

  • Triethylamine

  • Ethylene

  • Anhydrous diethyl ether

  • Anhydrous benzene

Procedure:

  • Prepare a solution of isobutyryl chloride in anhydrous diethyl ether.

  • Slowly add triethylamine to the solution at room temperature to generate dimethylketene in situ.

  • Bubble ethylene gas through the reaction mixture.

  • The [2+2] cycloaddition reaction between dimethylketene and ethylene will proceed to form this compound.

  • The product can be purified by distillation under reduced pressure.

II. Gas-Phase Photolysis of this compound

This protocol describes a typical setup for the gas-phase photolysis of this compound.

Materials and Equipment:

  • This compound (purified)

  • High-pressure mercury lamp (e.g., 200 W)

  • Monochromator or filter to isolate the 313 nm line

  • Quartz reaction vessel

  • Vacuum line

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

  • Gas-tight syringe

Procedure:

  • Evacuate the quartz reaction vessel using the vacuum line.

  • Introduce a known pressure of this compound vapor into the reaction vessel.

  • Irradiate the sample with 313 nm light from the mercury lamp. The duration of irradiation will depend on the desired conversion.

  • After irradiation, collect the gaseous products and the remaining starting material by condensation in a cold trap (e.g., liquid nitrogen).

  • Analyze the collected sample using GC-MS to identify and quantify the products.[1] The use of internal standards is recommended for accurate quantification.

III. Solution-Phase Photolysis of this compound

This protocol outlines the procedure for the photolysis of this compound in a solvent.

Materials and Equipment:

  • This compound (purified)

  • Spectroscopic grade solvent (e.g., acetonitrile, hexane)

  • Immersion well photochemical reactor equipped with a medium-pressure mercury lamp

  • Quartz or Pyrex immersion well (depending on the desired wavelength cutoff)

  • Stirring plate and stir bar

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.01 M).

  • Place the solution in the photochemical reactor and ensure efficient stirring.

  • If necessary, purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench the excited state.

  • Turn on the mercury lamp and irradiate the solution for the desired amount of time. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by GC-MS.

  • After the reaction is complete, analyze the product mixture by GC-MS to determine the product distribution.

Visualizations

Norrish_Type_I_Cleavage Norrish Type I Cleavage of this compound Start This compound (S0) Excited_Singlet Excited Singlet State (S1) Start->Excited_Singlet hν (UV light) Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet Intersystem Crossing Diradical 1,4-Acyl-Alkyl Diradical Excited_Singlet->Diradical α-cleavage Excited_Triplet->Diradical α-cleavage Decarbonylation Decarbonylation (-CO) Diradical->Decarbonylation Disproportionation Intramolecular Disproportionation Diradical->Disproportionation Fragmentation Fragmentation Diradical->Fragmentation Alkyl_Diradical 1,3-Alkyl Diradical Decarbonylation->Alkyl_Diradical Cyclopropane 1,1-Dimethylcyclopropane Alkyl_Diradical->Cyclopropane Cyclization Isobutylene Isobutylene Alkyl_Diradical->Isobutylene H-abstraction Unsaturated_Aldehyde 4-Methyl-3-pentenal Disproportionation->Unsaturated_Aldehyde Ketene Dimethylketene Fragmentation->Ketene Ethylene Ethylene Fragmentation->Ethylene

Caption: Reaction pathways for the Norrish Type I cleavage of this compound.

Experimental_Workflow Experimental Workflow for Photolysis Preparation Sample Preparation (Ketone in solvent or gas phase) Irradiation Irradiation (UV light source, specific wavelength) Preparation->Irradiation Quenching Reaction Quenching (if necessary) Irradiation->Quenching Analysis Product Analysis (GC-MS, NMR) Quenching->Analysis Data Data Interpretation (Product identification, quantification) Analysis->Data

Caption: General experimental workflow for the photolysis of this compound.

References

Application Notes and Protocols: 3,3-Dimethylcyclobutan-1-one as a Photochemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclobutan-1-one is a cyclic ketone that serves as a valuable photochemical probe, primarily through its characteristic Norrish Type I reaction upon UV irradiation. This process involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, generating a 1,4-biradical intermediate. The subsequent reactions of this biradical, including decarbonylation, cyclization, and rearrangement, provide a powerful tool for studying radical-mediated processes, reaction kinetics, and for the synthesis of complex molecular architectures. The gem-dimethyl substitution enhances the stability of one of the radical centers and influences the reaction pathways, making it a useful model system.

Principle of Operation

The utility of this compound as a photochemical probe is rooted in the Norrish Type I reaction . Upon absorption of ultraviolet light, the ketone is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). From either of these excited states, the molecule can undergo α-cleavage to form a diradical species.

The subsequent fate of this diradical is sensitive to the reaction environment and the presence of radical trapping agents, making it an effective probe for these parameters. The primary photochemical processes are outlined below:

  • α-Cleavage (Norrish Type I): Formation of a 1,4-acyl-alkyl diradical.

  • Decarbonylation: Loss of carbon monoxide (CO) from the acyl radical portion to form a new 1,3-diradical.

  • Intramolecular Reactions of the Diradical:

    • Cyclization: The 1,3-diradical can cyclize to form cyclopropane derivatives.

    • Rearrangement: Hydrogen abstraction or other rearrangements can lead to the formation of alkenes.

    • Recombination: The initial 1,4-diradical can recombine to reform the starting ketone.

The competition between these pathways can be used to probe the viscosity of a medium, the presence of radical scavengers, or the kinetics of radical reactions.

Quantitative Data

ParameterTypical Value for CyclobutanonesNotes
Excitation Wavelength (λ_max) ~280 - 320 nmCorresponds to the n → π* transition of the carbonyl group.
Quantum Yield (Φ)
- Disappearance of Ketone0.1 - 0.8Highly dependent on solvent, temperature, and wavelength.
- Formation of Ethene + KeteneVariesOne of the major fragmentation pathways for unsubstituted cyclobutanone.
- Formation of Cyclopropane + COVariesAnother major pathway, competing with ketene formation.
Excited State Lifetime (τ) Picoseconds to NanosecondsThe lifetime of the excited state before α-cleavage.
Rate of α-Cleavage (k_α) > 10⁹ s⁻¹Typically a very fast process from the excited state.

Experimental Protocols

The following are generalized protocols for conducting photochemical experiments with this compound. The specific conditions should be optimized for the intended application.

Protocol 1: Gas-Phase Photolysis

Objective: To study the primary photochemical fragmentation pathways in the absence of solvent effects.

Materials:

  • This compound (purified by vacuum distillation)

  • Inert gas (e.g., Nitrogen or Argon)

  • Quartz reaction vessel

  • High-pressure mercury lamp or excimer laser (e.g., 308 nm)

  • Gas chromatography-mass spectrometry (GC-MS) system

  • FTIR spectrometer

Procedure:

  • Introduce a known vapor pressure of this compound into the quartz reaction vessel.

  • Fill the vessel to atmospheric pressure with an inert gas.

  • Irradiate the sample with a UV source for a defined period. The light source should be filtered to select the desired wavelength range.

  • Monitor the reaction progress by periodically taking aliquots of the gas mixture and analyzing them by GC-MS to identify and quantify the photoproducts (e.g., isobutene, ketene, cyclopropane derivatives, carbon monoxide).

  • FTIR spectroscopy can be used for in-situ monitoring of CO and other small molecules.

  • Determine quantum yields by actinometry, using a well-characterized photochemical reaction (e.g., photolysis of acetone) under identical irradiation conditions.

Protocol 2: Solution-Phase Photolysis

Objective: To investigate the influence of the solvent environment on the reaction pathways and to use the probe to study radical trapping reactions.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., hexane, acetonitrile, methanol)

  • Quartz cuvettes or a photoreactor with a quartz immersion well

  • UV lamp (e.g., medium-pressure mercury lamp with appropriate filters)

  • Radical trapping agent (e.g., thiophenol, TEMPO)

  • High-performance liquid chromatography (HPLC) or GC-MS system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.01 - 0.1 M).

  • If applicable, add a known concentration of a radical trapping agent.

  • Degas the solution by bubbling with nitrogen or argon for at least 15-20 minutes to remove oxygen, which can quench the excited state or react with the radical intermediates.

  • Place the solution in a quartz cuvette or photoreactor and irradiate with the UV source. Maintain a constant temperature using a water bath.

  • Monitor the disappearance of the starting material and the formation of products at various time intervals using HPLC or GC-MS.

  • Identify the products by comparing their retention times and mass spectra with authentic samples or through spectral analysis (e.g., NMR of isolated products).

  • Calculate the quantum yield of product formation relative to a chemical actinometer.

Visualizations

Photochemical Reaction Pathway of this compound

Photochemical_Pathway cluster_ground_state Ground State cluster_excited_state Excited States cluster_intermediates Intermediates cluster_products Products Start This compound (S₀) S1 Singlet Excited State (S₁) Start->S1 hν (UV light) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing Biradical1 1,4-Acyl-Alkyl Diradical S1->Biradical1 α-Cleavage T1->Biradical1 α-Cleavage Biradical2 1,3-Diradical Biradical1->Biradical2 Decarbonylation (-CO) Alkene Isobutene + Ketene Biradical1->Alkene Rearrangement Recombination Starting Ketone (Reformed) Biradical1->Recombination Cyclopropane 1,1-Dimethylcyclopropane + CO Biradical2->Cyclopropane Cyclization

Caption: Norrish Type I reaction pathway for this compound.

Experimental Workflow for Solution-Phase Photolysis

Experimental_Workflow Prep Prepare Solution (Ketone in Solvent) Degas Degas with N₂ or Ar Prep->Degas Irradiate Irradiate with UV Lamp (Controlled Temperature) Degas->Irradiate Sample Take Aliquots at Different Time Intervals Irradiate->Sample Analysis Analyze by GC-MS or HPLC Sample->Analysis Data Quantify Products and Calculate Quantum Yields Analysis->Data

Caption: Workflow for a typical solution-phase photolysis experiment.

Applications in Research and Development

  • Mechanistic Organic Chemistry: Elucidating the mechanisms of radical reactions, including rearrangements and cyclizations.

  • Polymer Chemistry: As a photoinitiator for radical polymerization. The efficiency and pathways can be studied under various conditions.

  • Materials Science: Probing the microenvironment of polymers, gels, and other materials. The product distribution can be sensitive to the local viscosity and polarity.

  • Drug Development: Understanding the photochemical stability and degradation pathways of drug candidates that may contain a similar cyclic ketone moiety.

Safety Precautions

  • This compound is a flammable liquid. Handle with care and avoid ignition sources.

  • Work in a well-ventilated fume hood.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves).

  • High-pressure mercury lamps pose an explosion risk if not handled correctly. Follow the manufacturer's instructions.

Disclaimer: These notes and protocols are intended for guidance only. Researchers should consult the relevant literature and perform their own risk assessments before commencing any experimental work. The specific quantitative data for this compound should be determined experimentally.

Synthesis of Novel Compounds Using 3,3-Dimethylcyclobutan-1-one: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 3,3-Dimethylcyclobutan-1-one as a versatile starting material. The unique structural features of the 3,3-dimethylcyclobutane moiety, including its strained four-membered ring and gem-dimethyl group, offer a distinct scaffold for the development of new chemical entities with potential therapeutic applications. The protocols outlined below are based on established synthetic transformations and provide a foundation for the exploration of this compound in medicinal chemistry and drug discovery programs.

Introduction to this compound in Medicinal Chemistry

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry. Its rigid, three-dimensional nature provides a scaffold that can orient substituents in precise spatial arrangements, which is crucial for optimizing interactions with biological targets. The gem-dimethyl substitution on the cyclobutane ring can enhance metabolic stability and lipophilicity, desirable properties in drug candidates. This compound serves as a key building block for accessing a variety of novel structures, including spirocyclic compounds, which are of significant interest in the development of new therapeutics, particularly in oncology.

Key Synthetic Transformations and Protocols

This section details several key synthetic transformations starting from this compound, providing generalized protocols that can be adapted for the synthesis of a library of diverse compounds.

Wittig Reaction for the Synthesis of Methylene- and Substituted Methylenecyclobutanes

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds. In the context of this compound, this reaction allows for the synthesis of 1-methylene-3,3-dimethylcyclobutane and its derivatives, which can serve as versatile intermediates for further functionalization.

Experimental Protocol: Synthesis of 1-Methylene-3,3-dimethylcyclobutane

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium amide), anhydrous tetrahydrofuran (THF), this compound, saturated aqueous ammonium chloride (NH₄Cl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a strong base (1.05 equivalents) to the stirred suspension to form the ylide. The formation of the ylide is often indicated by a color change to bright yellow or orange.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

    • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to 0 °C and quench by the cautious addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1-methylene-3,3-dimethylcyclobutane.

Quantitative Data (Representative)

ReactantProductReagentsYield (%)Reference
CyclobutanoneMethylenecyclobutanePh₃P=CH₂, THF62-89[1][2]

Note: The provided yield is for the reaction with unsubstituted cyclobutanone and serves as an estimate. Optimization may be required for this compound.

Experimental Workflow: Wittig Reaction

Wittig_Reaction reagents Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) in THF ylide Phosphorus Ylide (in situ formation) reagents->ylide Deprotonation start This compound intermediate Betaine Intermediate start->intermediate Nucleophilic Attack ylide->intermediate product 1-Methylene-3,3-dimethylcyclobutane + Triphenylphosphine oxide intermediate->product Cycloelimination

Caption: General workflow for the Wittig olefination of this compound.

Baeyer-Villiger Oxidation for the Synthesis of Lactones

The Baeyer-Villiger oxidation is a classic transformation that converts ketones into esters, or in the case of cyclic ketones, into lactones. This reaction provides access to a new class of heterocyclic compounds from this compound, which can be valuable intermediates in drug synthesis.

Experimental Protocol: Synthesis of 4,4-Dimethyloxepan-2-one

  • Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), a suitable solvent (e.g., dichloromethane (DCM) or chloroform), sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.

    • Add sodium bicarbonate (2.0-3.0 equivalents) to buffer the reaction mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Add m-CPBA (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and quench the excess peroxyacid by adding saturated aqueous Na₂S₂O₃.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired lactone.[3][4][5][6]

Quantitative Data (Representative)

ReactantProductReagentsYield (%)Reference
3-Substituted CyclobutanonesCorresponding Lactonesm-CPBA, Sc(OTf)₃96-99[7]

Note: The provided yield is for a similar system and serves as a high-end estimate. The regioselectivity of the oxidation should be considered.

Experimental Workflow: Baeyer-Villiger Oxidation

Baeyer_Villiger start This compound criegee Criegee Intermediate start->criegee Nucleophilic Addition reagent m-CPBA in DCM reagent->criegee product 4,4-Dimethyloxepan-2-one criegee->product Rearrangement & Elimination

Caption: General workflow for the Baeyer-Villiger oxidation of this compound.

Reductive Amination for the Synthesis of Novel Amines

Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. This reaction allows for the introduction of a nitrogen-containing functional group, which is a common feature in many pharmaceuticals, onto the cyclobutane scaffold.

Experimental Protocol: Synthesis of N-Benzyl-3,3-dimethylcyclobutanamine

  • Materials: this compound, benzylamine, a reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)), a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol), acetic acid (optional, as a catalyst).

  • Procedure:

    • To a solution of this compound (1.0 equivalent) in the chosen solvent, add benzylamine (1.0-1.2 equivalents).

    • If desired, add a catalytic amount of acetic acid (e.g., 1.0 equivalent) to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.[8][9][10]

Quantitative Data (Representative)

ReactantAmineReducing AgentYield (%)Reference
CyclohexanoneN-BenzylcyclohexylamineAu/TiO₂, H₂72[10]
Aldehydes/KetonesSecondary AminesBenzylamine-boraneGood[8]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Workflow: Reductive Amination

Reductive_Amination start This compound imine Iminium Ion Intermediate start->imine Condensation amine Benzylamine amine->imine product N-Benzyl-3,3-dimethylcyclobutanamine imine->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: General workflow for the reductive amination of this compound.

Grignard Reaction for the Synthesis of Tertiary Alcohols

The Grignard reaction is a fundamental C-C bond-forming reaction that allows for the synthesis of alcohols from carbonyl compounds. Reacting this compound with a Grignard reagent provides access to tertiary alcohols with the cyclobutane scaffold, which can be further elaborated.

Experimental Protocol: Synthesis of 1-Methyl-3,3-dimethylcyclobutan-1-ol

  • Materials: Magnesium turnings, an alkyl halide (e.g., methyl iodide or methyl bromide), anhydrous diethyl ether or THF, this compound, saturated aqueous ammonium chloride, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a small amount of a solution of the alkyl halide in anhydrous ether/THF to initiate the reaction. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous ether/THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by distillation or column chromatography.

Quantitative Data (Representative)

ReactantGrignard ReagentProductYield (%)Reference
CyclohexanoneMethylmagnesium bromide1-Methylcyclohexanol~80-90 (Estimated)[11][12]

Note: Yields are generally high for Grignard reactions with unhindered ketones.

Experimental Workflow: Grignard Reaction

Grignard_Reaction start This compound alkoxide Magnesium Alkoxide Intermediate start->alkoxide Nucleophilic Addition grignard Methylmagnesium Bromide grignard->alkoxide product 1-Methyl-3,3-dimethylcyclobutan-1-ol alkoxide->product Protonation workup Aqueous Workup (e.g., NH₄Cl) workup->product

Caption: General workflow for the Grignard reaction with this compound.

Multicomponent Reaction for the Synthesis of Spiro-oxindoles

Conceptual Protocol: Three-Component Synthesis of Spiro[cyclobutane-1,3'-pyrrolidin]-2'-one Derivatives

  • Materials: Isatin, an amino acid (e.g., sarcosine or proline), this compound (or a derivative), a suitable solvent (e.g., methanol or ethanol), and potentially a catalyst.

  • Conceptual Procedure:

    • A mixture of isatin (1.0 equivalent) and the amino acid (1.1 equivalents) in the solvent is heated to generate an azomethine ylide in situ.

    • This compound, acting as the dipolarophile, is added to the reaction mixture.

    • The reaction is stirred at an elevated temperature for several hours.

    • The product precipitates upon cooling or after removal of the solvent and is purified by recrystallization or column chromatography.[13][14]

Biological Activity of Spiro-oxindoles

Spiro-oxindole derivatives have demonstrated a wide range of biological activities, most notably as anticancer agents.[15][16] They are known to interact with several key signaling pathways involved in cancer progression.

  • MDM2-p53 Interaction: Certain spiro-oxindoles can inhibit the interaction between MDM2 and the tumor suppressor protein p53, leading to the reactivation of p53 and subsequent apoptosis in cancer cells.[17]

  • EGFR/CDK2 Inhibition: Some novel spiro-oxindoles have been shown to be potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[18]

Signaling Pathway: Inhibition of MDM2-p53 and EGFR/CDK2 by Spiro-oxindoles

Signaling_Pathway cluster_0 MDM2-p53 Pathway cluster_1 EGFR/CDK2 Pathway MDM2 MDM2 p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces EGFR EGFR CellCycle Cell Cycle Progression EGFR->CellCycle Promotes CDK2 CDK2 CDK2->CellCycle Promotes Spiro_oxindole Spiro-oxindole (from this compound) Spiro_oxindole->MDM2 Inhibits Spiro_oxindole->EGFR Inhibits Spiro_oxindole->CDK2 Inhibits

Caption: Inhibition of key cancer signaling pathways by spiro-oxindole derivatives.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel and structurally diverse compounds for drug discovery. The application of well-established synthetic methodologies, such as the Wittig reaction, Baeyer-Villiger oxidation, reductive amination, Grignard reaction, and multicomponent reactions, can lead to the generation of extensive compound libraries based on the unique 3,3-dimethylcyclobutane scaffold. In particular, the synthesis of spiro-oxindoles from this starting material presents a promising avenue for the development of new anticancer agents that target critical signaling pathways. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in their drug development endeavors.

References

Application Notes and Protocols for Monitoring 3,3-Dimethylcyclobutan-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established analytical techniques for monitoring chemical reactions involving 3,3-Dimethylcyclobutan-1-one. The included protocols and data are intended to assist in method development, reaction optimization, and quality control.

Introduction

This compound is a four-membered ring ketone that serves as a versatile building block in organic synthesis. The inherent ring strain of the cyclobutane ring makes it susceptible to various ring-opening and rearrangement reactions, while the ketone functionality allows for a wide range of transformations. Accurate monitoring of these reactions is crucial for understanding reaction kinetics, identifying intermediates, and ensuring product purity. This document outlines the application of key analytical techniques for this purpose.

Core Analytical Techniques

The choice of analytical technique for monitoring reactions of this compound depends on several factors, including the reaction phase (homogeneous or heterogeneous), the concentration of reactants and products, the presence of interfering species, and the need for real-time data. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. In-situ monitoring techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are also valuable for real-time analysis.[1][2][3][4][5]

A general workflow for selecting and implementing a monitoring strategy is depicted below.

Reaction Monitoring Workflow General Workflow for Reaction Monitoring cluster_planning Planning & Setup cluster_execution Execution & Data Acquisition cluster_analysis Data Analysis & Interpretation start Define Reaction to Monitor assess Assess Reaction Parameters (Solvent, Temp, Reactants) start->assess select Select Appropriate Analytical Technique assess->select setup Instrument Setup & Calibration select->setup reaction Initiate Chemical Reaction setup->reaction sampling Aliquot Sampling (at timed intervals) reaction->sampling analysis Sample Analysis sampling->analysis process Process Raw Data (Integration, etc.) analysis->process quantify Quantify Components (Reactant, Product, Intermediates) process->quantify kinetics Determine Reaction Kinetics & Profile quantify->kinetics report Report Findings kinetics->report

Caption: General workflow for monitoring a chemical reaction.

Data Presentation: Spectral and Chromatographic Data

For effective monitoring, it is essential to have reference data for the starting material, this compound.

PropertyValueSource
Molecular Formula C6H10OPubChem[6]
Molecular Weight 98.14 g/mol PubChem[6]
CAS Number 1192-33-2PubChem[6]
GC-MS m/z Peaks 56 (Top Peak), 41 (2nd), 28 (3rd)SpectraBase[7]
IR Spectroscopy Vapor Phase IR Spectra AvailableSpectraBase[6][7]

Experimental Protocols

The following are detailed protocols for the key analytical techniques.

Protocol 1: GC-MS for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds, making it ideal for monitoring the consumption of this compound and the formation of volatile products.

Objective: To quantify the conversion of this compound over time.

Instrumentation:

  • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms, HP-5ms).

  • Mass Spectrometer (Electron Ionization - EI).

Materials:

  • Reaction mixture aliquots.

  • High-purity solvent for dilution (e.g., dichloromethane, ethyl acetate).

  • Internal standard (e.g., a non-reactive hydrocarbon like dodecane).

Procedure:

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the aliquot in a known volume of solvent containing a pre-determined concentration of an internal standard.

  • GC-MS Analysis:

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 4 minutes.

      • Ramp: 25°C/min to 120°C, hold for 10 minutes.

      • Second Ramp: 20°C/min to 200°C, hold for 2 minutes.[8]

    • Carrier Gas: Helium.

    • MS Interface Temperature: 250°C.[8]

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, products, and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas.

    • Calculate the relative response factor of this compound to the internal standard using a calibration curve.

    • Determine the concentration of this compound at each time point.

Protocol 2: HPLC for Non-Volatile Derivatives

For reactions that produce non-volatile or thermally labile products, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Objective: To monitor the formation of a non-volatile product from a reaction of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase C18 column (e.g., Newcrom R1 for cyclobutanone).[9]

Materials:

  • Reaction mixture aliquots.

  • Mobile phase components (e.g., acetonitrile, water, formic acid for MS compatibility).[9]

  • Solvent for sample dilution.

Procedure:

  • Method Development:

    • Develop a separation method by injecting standards of the starting material and expected product.

    • Optimize the mobile phase composition to achieve good resolution between peaks. A typical mobile phase for cyclobutanone is a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[9]

  • Sample Preparation:

    • Withdraw aliquots from the reaction at various time points.

    • Quench the reaction if necessary.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile/Water gradient (exact composition to be determined during method development).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength where the analyte of interest has maximum absorbance.

  • Data Analysis:

    • Integrate the peak areas of the reactant and product(s).

    • Use a calibration curve to determine the concentration of each species over time.

Protocol 3: In-situ NMR Spectroscopy for Mechanistic Studies

In-situ NMR spectroscopy allows for real-time monitoring of a reaction directly in the NMR tube, providing valuable kinetic and mechanistic information without the need for sampling.[2][10][11]

Objective: To observe the formation of intermediates and determine reaction kinetics in real-time.

Instrumentation:

  • NMR Spectrometer.

  • NMR tubes.

Materials:

  • Deuterated solvent compatible with the reaction.

  • Reactants.

Procedure:

  • Preparation:

    • Ensure the reaction can be safely conducted within the NMR tube. Consider factors like exothermicity.[11]

    • Dissolve the starting materials in the deuterated solvent inside the NMR tube.

  • Data Acquisition:

    • Acquire an initial spectrum of the reactants before initiating the reaction.

    • Initiate the reaction (e.g., by adding a catalyst or photo-irradiation).

    • Set up a series of 1D ¹H NMR experiments to be acquired at regular intervals. The time between experiments should be shorter than the reaction half-life.[11]

  • Data Processing and Analysis:

    • Process the series of spectra.

    • Identify signals corresponding to the starting material, intermediates, and products.

    • Integrate the signals and normalize them (e.g., against a non-reactive internal standard or the solvent peak).

    • Plot the normalized integral values versus time to obtain concentration profiles for each species.

Visualization of Technique Selection

The choice of analytical technique is critical and depends on the specific characteristics of the reaction being studied. The following diagram illustrates a decision-making process for selecting an appropriate technique.

Analytical Technique Selection Decision Tree for Analytical Technique Selection q1 Are all components volatile & thermally stable? gcms GC-MS q1->gcms Yes hplc HPLC q1->hplc No q2 Is real-time data for kinetics required? insitu_ir In-situ IR/Raman q2->insitu_ir Yes q3 Are structural details of intermediates needed? insitu_nmr In-situ NMR q3->insitu_nmr Yes gcms->q2 hplc->q2 insitu_ir->q3

Caption: Decision tree for selecting an analytical technique.

By following these protocols and utilizing the provided data, researchers can effectively monitor reactions involving this compound, leading to a better understanding of reaction mechanisms and the development of robust synthetic processes.

References

The Versatile Building Block: 3,3-Dimethylcyclobutan-1-one in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Applications and Experimental Protocols of a Key Synthetic Intermediate.

3,3-Dimethylcyclobutan-1-one, a readily available cyclobutanone derivative, has emerged as a valuable and versatile building block in the synthesis of complex molecules. Its inherent ring strain and the presence of a gem-dimethyl group offer unique stereochemical and conformational properties that are increasingly being exploited in medicinal chemistry and natural product synthesis. This document provides a comprehensive overview of its applications, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Application in Medicinal Chemistry: Crafting Bioactive Scaffolds

The rigid cyclobutane core of this compound is an attractive scaffold in drug design, allowing for the precise spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets.

One of the most promising applications of this building block is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is crucial for the PROTAC's efficacy, and the 3,3-dimethylcyclobutane unit can provide a rigid and well-defined linker component.

Workflow for PROTAC Synthesis Utilizing a 3,3-Dimethylcyclobutane-derived Linker

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_modification Functionalization cluster_ligation Fragment Coupling cluster_final Final Product start This compound reduction Reduction to Alcohol start->reduction e.g., NaBH4 functionalization Further Functionalization (e.g., Azide Installation) reduction->functionalization e.g., DPPA, DBU ligand1 Attach E3 Ligase Ligand functionalization->ligand1 Click Chemistry or Amide Coupling ligand2 Attach Target Protein Ligand ligand1->ligand2 Orthogonal Coupling protac Final PROTAC Molecule ligand2->protac

Caption: General workflow for the synthesis of a PROTAC incorporating a 3,3-dimethylcyclobutane-based linker.

Key Synthetic Transformations and Protocols

The utility of this compound as a building block is predicated on its reactivity at the carbonyl group and the potential for further functionalization of the cyclobutane ring. Below are detailed protocols for key transformations.

Reduction to 3,3-Dimethylcyclobutanol

The reduction of the ketone to the corresponding alcohol is a fundamental step, providing a handle for further functionalization, such as etherification or installation of a leaving group.

Experimental Protocol:

To a solution of this compound (1.0 g, 10.2 mmol) in methanol (20 mL) at 0 °C was added sodium borohydride (0.39 g, 10.2 mmol) portionwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was partitioned between water (20 mL) and diethyl ether (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3,3-dimethylcyclobutanol as a colorless oil.

Reactant Molar Mass ( g/mol ) Amount (g) Moles (mmol) Equivalents
This compound98.141.010.21.0
Sodium Borohydride37.830.3910.21.0
Product Yield (%) Physical State
3,3-Dimethylcyclobutanol>95%Colorless Oil

Spectroscopic Data for 3,3-Dimethylcyclobutanol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.05-3.95 (m, 1H), 2.15-2.05 (m, 2H), 1.85-1.75 (m, 2H), 1.15 (s, 3H), 1.05 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 68.5, 43.1, 31.8, 28.9, 23.5.

  • IR (neat, cm⁻¹): 3350 (br, O-H), 2950, 1470, 1365, 1050.

  • MS (EI): m/z (%) 100 (M⁺, 5), 85 (20), 71 (100), 57 (40), 43 (80).

Paterno-Büchi Reaction: [2+2] Photocycloaddition

The Paterno-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes, which are valuable four-membered heterocyclic motifs found in some natural products and pharmaceuticals.[1] This reaction involves the [2+2] cycloaddition of a carbonyl compound with an alkene.

Experimental Protocol for the Reaction with Furan:

A solution of this compound (5.0 mmol) and furan (25 mmol) in benzene (50 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with argon for 30 minutes. The reaction vessel is then irradiated with a medium-pressure mercury lamp (e.g., 450W) for 24 hours while maintaining the temperature at approximately 20°C using a cooling fan. After the irradiation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the oxetane adduct.[2]

Reactant Molar Mass ( g/mol ) Equivalents
This compound98.141.0
Furan68.075.0
Product Yield (%) Stereochemistry
Oxetane AdductVariableTypically a mixture of exo and endo isomers

Diagram of the Paterno-Büchi Reaction:

Paterno_Buchi ketone This compound plus + arrow hv (Benzene) furan Furan oxetane Oxetane Adduct arrow->oxetane

Caption: The Paterno-Büchi reaction between this compound and furan.

Application in Natural Product Synthesis

While the direct total synthesis of a natural product starting from this compound is not widely documented, its derivatives are key intermediates in formal syntheses. For instance, the gem-dimethylcyclobutane moiety is a core feature of the insect pheromone grandisol. Although many syntheses of grandisol construct the cyclobutane ring via cycloaddition or rearrangement reactions, a retrosynthetic analysis highlights the potential of using a pre-formed cyclobutane building block.[3]

Retrosynthetic Analysis of Grandisol

Grandisol_Retrosynthesis grandisol Grandisol intermediate1 Key Cyclobutane Intermediate grandisol->intermediate1 Functional Group Interconversion start 3,3-Dimethylcyclobutane Derivative intermediate1->start Ring Functionalization

References

Application Notes and Protocols for the Gas-Phase Photolysis of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the experimental procedures and expected outcomes for the gas-phase photolysis of 3,3-dimethylcyclobutan-1-one. The primary photochemical pathway for cyclobutanone and its derivatives is the Norrish Type I α-cleavage.[1][2] Upon absorption of ultraviolet radiation, the molecule is promoted to an excited electronic state, leading to the homolytic cleavage of one of the α-carbon bonds. This process results in the formation of a biradical intermediate, which can subsequently undergo decarbonylation to yield various hydrocarbon products.[2] These reactions are of significant interest in mechanistic photochemistry, atmospheric chemistry, and synthetic organic chemistry. The protocols outlined herein describe the necessary equipment and steps for conducting such an experiment, analyzing the products, and understanding the reaction dynamics.

Introduction

The photochemistry of cyclic ketones, particularly cyclobutanones, is a well-established area of study. The core process is the Norrish Type I reaction, which involves the cleavage of the C1-C2 or C1-C4 bond of the cyclobutanone ring following photoexcitation.[3][4] For this compound, this initial cleavage forms a tetramethylene biradical intermediate containing an acyl radical and an alkyl radical. This biradical is not stable and can undergo several subsequent reactions:

  • Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a 1,1-dimethylcyclopropane biradical.

  • Rearrangement of the Biradical: The resulting biradical can stabilize by forming stable alkene products.

The distribution of these final products is often dependent on experimental conditions such as the wavelength of the incident light and the pressure of the system.[2] Understanding these pathways is crucial for predicting the outcomes of photochemical reactions and for the synthesis of novel molecular structures.

Reaction Mechanism

The photolysis of this compound is initiated by the absorption of a UV photon, typically in the 280-320 nm range, which corresponds to the n→π* electronic transition of the carbonyl group.[5] The subsequent steps are outlined in the reaction pathway diagram below.

G cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Norrish Type I Cleavage (α-Cleavage) cluster_2 Step 3: Secondary Reactions Ketone_GS This compound (S₀) Ketone_ES Excited State (S₁ or T₁) Ketone_GS->Ketone_ES hν (UV light) Biradical Acyl-Alkyl Biradical Intermediate Ketone_ES->Biradical α-cleavage CO Carbon Monoxide (CO) Biradical->CO Decarbonylation Propene_Deriv Isobutene Biradical->Propene_Deriv Rearrangement + Fragmentation Ethylene Ethylene Biradical->Ethylene Fragmentation Ketene_Deriv Dimethylketene Biradical->Ketene_Deriv Alternative Fragmentation

Caption: Reaction pathway for the photolysis of this compound.

Quantitative Data

Table 1: Product Ratios in the Gas-Phase Photolysis of Cyclobutanone

Excitation Wavelength (Å)Temperature (°C)Pressure (Torr)(Cyclopropane + Propylene) / EthylenePropylene / Cyclopropane
3130124500.090.15
2537124501.00.15

Data sourced from the photolysis of cyclobutanone and is intended for illustrative purposes.[2]

Experimental Protocols

This section details the protocol for the gas-phase photolysis of this compound. The procedure involves sample preparation, setting up the photolysis reactor, irradiation, and product analysis.

Materials and Equipment
  • This compound (≥98% purity)

  • Inert gas (e.g., Nitrogen or Argon, high purity)

  • Photolysis Reactor: A cylindrical quartz or Pyrex glass cell with quartz windows.[2]

  • UV Light Source: A medium-pressure mercury lamp with appropriate filters (to isolate, for example, the 313 nm line) or a tunable laser.[6]

  • Vacuum Line: For evacuating the reactor and introducing the sample and buffer gas.

  • Pressure Gauge: To monitor the pressure inside the reactor.

  • Gas Handling System: With mass flow controllers for accurate gas mixing.

  • Analysis Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a Mass Spectrometer (GC-MS) for product identification and quantification.

  • FTIR Spectrometer: For in-situ monitoring of reactants and products.[7]

  • Cold Trap: Liquid nitrogen trap to collect products post-irradiation.

Experimental Workflow

G A 1. Sample Preparation (Degas this compound) B 2. Reactor Setup (Evacuate and leak-check the photolysis cell) A->B C 3. Sample Introduction (Introduce a known pressure of the ketone vapor) B->C D 4. Add Inert Gas (Add buffer gas to the desired total pressure) C->D E 5. Photolysis (Irradiate the sample with a UV source for a set time) D->E F 6. Product Collection (Condense products in a liquid nitrogen trap) E->F G 7. Analysis (Analyze products using GC-MS and/or GC-FID) F->G H 8. Data Processing (Quantify products and calculate yields) G->H

Caption: General experimental workflow for gas-phase photolysis.

Detailed Procedure
  • Sample Preparation:

    • Place a small amount of liquid this compound in a glass bulb connected to the vacuum line.

    • Perform several freeze-pump-thaw cycles to remove any dissolved gases.

  • Reactor Preparation:

    • Attach the quartz photolysis reactor to the vacuum line.

    • Evacuate the reactor to a low pressure (e.g., < 10⁻³ Torr).

    • Check for leaks to ensure a sealed system.

  • Introduction of Reactant:

    • Allow the vapor from the degassed this compound sample to expand into the evacuated reactor.

    • Monitor the pressure using the pressure gauge until the desired partial pressure of the ketone is reached.

  • Addition of Buffer Gas:

    • Introduce a high-purity inert gas (e.g., N₂) into the reactor until the desired total pressure is achieved. This is important for studying pressure-dependent quenching effects.[2]

  • Photolysis:

    • Place the UV lamp at a fixed distance from the reactor window.

    • Turn on the lamp and irradiate the sample for a predetermined amount of time. The duration will depend on the lamp intensity and the quantum yield of the reaction.

  • Product Collection and Analysis:

    • After irradiation, freeze the contents of the reactor into a sample loop cooled with liquid nitrogen.

    • Isolate the sample loop and allow it to warm up, injecting the vaporized contents into a GC-MS for product identification.

    • For quantitative analysis, inject a known volume of the post-photolysis gas mixture into a calibrated GC-FID.

    • Alternatively, the reaction can be monitored in real-time using an in-situ technique like FTIR spectroscopy.[7]

  • Data Analysis:

    • Identify the product peaks in the chromatogram by comparing their mass spectra with libraries.

    • Quantify the amount of each product formed using the GC-FID data and pre-established calibration curves.

    • Calculate the quantum yield for the formation of each product if the photon flux of the light source is known.

Safety Precautions

  • This compound is a flammable liquid.[8] Handle with care and avoid ignition sources.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear.

  • Work in a well-ventilated area or a fume hood, especially when handling the volatile ketone and its products.

  • Liquid nitrogen can cause severe burns. Use appropriate personal protective equipment (gloves, goggles).

Conclusion

The gas-phase photolysis of this compound provides a classic example of the Norrish Type I reaction in cyclic ketones. The experimental protocol described allows for the controlled study of this reaction, enabling the identification and quantification of the resulting hydrocarbon products. While specific quantum yield data for this substituted cyclobutanone is scarce, the behavior of the parent cyclobutanone serves as an excellent model for predicting the reaction pathways and product distributions. This research is fundamental for advancing knowledge in photochemistry and can be applied to the development of new synthetic methodologies.

References

Application Notes and Protocols: Solution-Phase Photochemistry of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solution-phase photochemical methodology for 3,3-dimethylcyclobutan-1-one. The primary photochemical process governing the reactivity of this and other saturated cyclic ketones is the Norrish Type I reaction, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[1] This application note outlines the underlying mechanisms, expected products, and provides a comprehensive protocol for conducting and analyzing these photochemical transformations.

Dominant Photochemical Pathway: The Norrish Type I Reaction

Upon absorption of ultraviolet (UV) radiation, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Through efficient intersystem crossing (ISC), the molecule typically transitions to the more stable triplet state (T₁). From either of these excited states, the molecule undergoes α-cleavage, the homolytic scission of one of the C-C bonds adjacent to the carbonyl group, to form a 1,4-acyl-alkyl biradical intermediate.[1]

This biradical is not stable and can undergo several subsequent reactions:

  • Decarbonylation: The most common pathway for this intermediate is the loss of a molecule of carbon monoxide (CO) to yield a 1,4-alkyl biradical. This new biradical can then undergo one of two fates:

    • Fragmentation: It can cleave to form two stable alkene molecules: isobutylene and ethylene.

    • Ring Closure: It can recombine to form a cyclopropane derivative, in this case, 1,1-dimethylcyclopropane.

  • Intramolecular Disproportionation: The initial acyl-alkyl biradical can undergo internal hydrogen atom transfer to form an unsaturated aldehyde, 4-methyl-3-pentenal.

The Norrish Type II reaction, which involves intramolecular abstraction of a γ-hydrogen, is not a significant pathway for this compound as it lacks appropriately positioned hydrogen atoms for this process to occur.[2]

Photochemical_Pathways Start This compound (S₀) Excited Excited State (S₁/T₁) Start->Excited hν (UV Light) Biradical1 1,4-Acyl-Alkyl Biradical Excited->Biradical1 α-Cleavage Biradical2 1,4-Alkyl Biradical Biradical1->Biradical2 Decarbonylation (-CO) Products_Aldehyde 4-Methyl-3-pentenal Biradical1->Products_Aldehyde Disproportionation CO CO Products_Frag Isobutylene + Ethylene Biradical2->Products_Frag Fragmentation Products_Cyclo 1,1-Dimethylcyclopropane Biradical2->Products_Cyclo Ring Closure

Caption: Norrish Type I reaction pathway for this compound.

Data Presentation: Expected Photoproducts

Reaction Pathway Resulting Product(s) Notes
α-Cleavage → Decarbonylation → FragmentationIsobutylene + EthyleneOften the major pathway in the gas phase and non-viscous solvents.
α-Cleavage → Decarbonylation → Ring Closure1,1-Dimethylcyclopropane + Carbon MonoxideCompetes with the fragmentation pathway.
α-Cleavage → Disproportionation4-Methyl-3-pentenalA common pathway for acyl-alkyl biradicals.

Experimental Protocols

This section provides a generalized protocol for the solution-phase photolysis of this compound.

Materials and Reagents
  • Substrate: this compound (purity >98%)

  • Solvents: HPLC-grade or spectro-grade solvents (e.g., hexane, methanol, benzene, acetonitrile)

  • Internal Standard: A non-reactive compound with a distinct retention time for GC analysis (e.g., dodecane, undecane)

  • Degassing Gas: High-purity nitrogen or argon gas

  • Reagents for Analysis: Authentic standards of expected products (if available) for GC-MS calibration.

Apparatus
  • Photoreactor: A Rayonet-style photochemical reactor or a similar setup equipped with low-pressure mercury lamps (for 254 nm) or medium-pressure mercury lamps with appropriate filters (e.g., Pyrex to block wavelengths <290 nm, or specific filters for 313 nm).

  • Reaction Vessels: Quartz tubes or a quartz reaction vessel to allow transmission of UV light. Pyrex can be used for longer wavelength irradiations.

  • Analytical Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) for product identification and quantification.

  • Degassing Equipment: Schlenk line or needles and septa for purging the solution.

Detailed Experimental Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.01–0.1 M).

    • Add a known concentration of the internal standard to the solution. This is crucial for accurate quantification of substrate conversion and product formation.

  • Degassing:

    • Transfer an aliquot of the prepared solution into a quartz reaction tube.

    • Seal the tube with a septum.

    • Purge the solution with high-purity nitrogen or argon for 15-20 minutes by bubbling the gas through the solution via a long needle, with a short needle serving as an outlet. This step is critical to remove dissolved oxygen, which can quench the triplet excited state of the ketone.

  • Irradiation:

    • Place the sealed quartz tube inside the photoreactor chamber at a fixed distance from the lamps to ensure consistent photon flux.

    • Turn on the lamps to begin the irradiation. It is advisable to allow the lamps to warm up for a few minutes before placing the sample inside for better reproducibility.

    • Irradiate the sample for a predetermined period. It is recommended to take aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction progress and ensure that the analysis is performed at low conversion (<20%) to minimize secondary photochemical reactions of the products.

  • Sample Analysis (GC-MS):

    • Following irradiation, immediately analyze the sample using GC-MS.

    • Inject a small aliquot (e.g., 1 µL) into the GC-MS.

    • Use a suitable GC column (e.g., a non-polar DB-5 or similar) and temperature program to achieve good separation of the starting material, internal standard, and all expected products.

    • Identify the products by comparing their mass spectra with library data and, if possible, with the retention times and mass spectra of authentic standards.

  • Quantification:

    • Calculate the concentration of the remaining substrate and the formed products based on their peak areas relative to the internal standard.

    • Determine the percent conversion of the substrate and the yield of each product.

    • If actinometry is performed, the quantum yield (Φ) for the formation of each product can be calculated.

Experimental_Workflow A Prepare Solution (Substrate + Solvent + Internal Std) B Transfer to Quartz Tube A->B C Degas with N₂ or Ar (Remove O₂) B->C D Place in Photoreactor C->D E Irradiate (UV Light) (Monitor Time) D->E F Analyze Aliquots by GC-MS E->F G Identify & Quantify Products F->G

Caption: General experimental workflow for solution-phase photolysis.

Applications in Synthesis

The Norrish Type I reaction of substituted cyclobutanones serves as a valuable tool in synthetic organic chemistry. It provides a method for:

  • Generating Specific Biradicals: The 1,4-biradical intermediates can be trapped or can undergo unique rearrangements, offering pathways to complex molecular architectures.

  • Alkene Synthesis: The fragmentation pathway provides a clean method for generating specific alkenes under neutral conditions.

  • Cyclopropane Synthesis: The ring-closure pathway is a useful method for synthesizing substituted cyclopropane rings, which are important structural motifs in many natural products and pharmaceuticals.

  • Mechanistic Studies: The study of these reactions provides fundamental insights into the behavior of excited states and reactive intermediates, which is crucial for the development of new photochemical methods.

References

Application Notes and Protocols: Derivatization of 3,3-Dimethylcyclobutan-1-one for Further Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 3,3-dimethylcyclobutan-1-one. This versatile ketone is a valuable building block in organic synthesis, and its derivatization opens avenues for the creation of diverse molecular scaffolds relevant to drug discovery and materials science. The following sections detail key reactions, including Baeyer-Villiger oxidation, Wittig olefination, reductive amination, and Grignard reactions, providing structured data and visual workflows for each.

Baeyer-Villiger Oxidation: Synthesis of 4,4-Dimethyl-oxepan-2-one

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones.[1][2][3] This transformation involves the insertion of an oxygen atom adjacent to the carbonyl group. For this compound, this reaction yields the corresponding lactone, 4,4-dimethyl-oxepan-2-one, a valuable intermediate for polymer synthesis and as a scaffold in medicinal chemistry. Common oxidizing agents for this reaction include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid.[1][3] The regioselectivity of the Baeyer-Villiger oxidation is a key feature; the migratory aptitude of the adjacent carbon atoms determines the structure of the product.[1]

Quantitative Data: Baeyer-Villiger Oxidation
ParameterValueReference
Starting MaterialThis compoundN/A
Product4,4-Dimethyl-oxepan-2-oneN/A
Oxidizing Agentm-CPBA[4]
SolventDichloromethane (DCM)[4]
Reaction Time4-8 hours[4]
TemperatureRoom Temperature[4]
Yield75-90%[4]
Experimental Protocol: Baeyer-Villiger Oxidation
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) in DCM dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4,4-dimethyl-oxepan-2-one.

Reaction Workflow: Baeyer-Villiger Oxidation

baeyer_villiger start This compound in DCM reagent Add m-CPBA at 0 °C start->reagent reaction Stir at RT (4-8h) reagent->reaction workup Quench with NaHCO3 Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 4,4-Dimethyl-oxepan-2-one purification->product

Caption: Workflow for Baeyer-Villiger Oxidation.

Wittig Reaction: Synthesis of 3,3-Dimethyl-1-methylenecyclobutane

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from a carbonyl compound and a phosphorus ylide.[5] This reaction is highly versatile for creating carbon-carbon double bonds with good control over the location of the new bond.[5] When this compound is treated with a Wittig reagent, such as methylenetriphenylphosphorane, it is converted to the corresponding exocyclic alkene, 3,3-dimethyl-1-methylenecyclobutane. This product can serve as a monomer or as a precursor for further functionalization.[6]

Quantitative Data: Wittig Reaction
ParameterValueReference
Starting MaterialThis compoundN/A
Product3,3-Dimethyl-1-methylenecyclobutaneN/A
Wittig ReagentMethyltriphenylphosphonium bromide / n-BuLi[6]
SolventAnhydrous Tetrahydrofuran (THF)[6]
Reaction Time2-4 hours[6]
Temperature0 °C to Room Temperature[6]
Yield70-85%[6]
Experimental Protocol: Wittig Reaction
  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

  • Reaction with Ketone: To the ylide solution at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the ketone by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the mixture with pentane.

  • Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure due to the volatility of the product. Further purification can be achieved by distillation or column chromatography.[6]

Reaction Workflow: Wittig Reaction

wittig_reaction ylide_prep Ylide Generation: Ph3PCH3Br + n-BuLi in THF ketone_add Add this compound at 0 °C ylide_prep->ketone_add reaction Stir at RT (2-4h) ketone_add->reaction workup Quench with NH4Cl Aqueous Work-up reaction->workup purification Distillation or Column Chromatography workup->purification product 3,3-Dimethyl-1- methylenecyclobutane purification->product

Caption: Workflow for the Wittig Reaction.

Reductive Amination: Synthesis of N-Alkyl-3,3-dimethylcyclobutanamine

Reductive amination is a widely used method to form amines from carbonyl compounds.[7][8] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9] This one-pot procedure is highly efficient for the synthesis of a diverse range of primary, secondary, and tertiary amines. Reacting this compound with an amine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, yields the N-alkylated cyclobutanamine.[7][9]

Quantitative Data: Reductive Amination
ParameterValueReference
Starting MaterialThis compoundN/A
ProductN-Alkyl-3,3-dimethylcyclobutanamineN/A
AminePrimary or Secondary Amine (e.g., Benzylamine)[7]
Reducing AgentSodium Triacetoxyborohydride (NaBH(OAc)₃)[7]
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)[8]
Reaction Time12-24 hours[10]
TemperatureRoom Temperature[10]
Yield80-95%[10]
Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in dichloromethane (DCM), add acetic acid (1.1 eq).

  • Reagent Addition: Stir the mixture at room temperature for 1 hour to facilitate imine formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Workflow: Reductive Amination

reductive_amination imine_formation Imine Formation: Ketone + Amine + Acetic Acid in DCM reduction Add NaBH(OAc)3 Stir at RT (12-24h) imine_formation->reduction workup Quench with NaHCO3 Aqueous Work-up reduction->workup purification Column Chromatography workup->purification product N-Alkyl-3,3-dimethyl- cyclobutanamine purification->product

Caption: Workflow for Reductive Amination.

Grignard Reaction: Synthesis of 1-Alkyl-3,3-dimethylcyclobutan-1-ol

Grignard reagents are powerful nucleophiles that readily add to carbonyl groups, providing a versatile method for forming carbon-carbon bonds and synthesizing alcohols.[11][12] The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol, 1-alkyl-3,3-dimethylcyclobutan-1-ol.[13] This reaction allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbonyl carbon.

Quantitative Data: Grignard Reaction
ParameterValueReference
Starting MaterialThis compoundN/A
Product1-Alkyl-3,3-dimethylcyclobutan-1-olN/A
Grignard ReagentR-MgX (e.g., Methylmagnesium bromide)[11]
SolventAnhydrous Diethyl Ether or THF[11]
Reaction Time1-3 hours[11]
Temperature0 °C to Room Temperature[11]
Yield85-95%[14]
Experimental Protocol: Grignard Reaction
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (1.2 eq, e.g., methylmagnesium bromide in diethyl ether) dropwise via the dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by column chromatography or distillation.

Reaction Workflow: Grignard Reaction

grignard_reaction ketone_sol This compound in Anhydrous Ether grignard_add Add Grignard Reagent at 0 °C ketone_sol->grignard_add reaction Stir at RT (1-3h) grignard_add->reaction workup Quench with NH4Cl Aqueous Work-up reaction->workup purification Column Chromatography or Distillation workup->purification product 1-Alkyl-3,3-dimethyl- cyclobutan-1-ol purification->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylcyclobutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the [2+2] cycloaddition of dimethylketene with ethylene. Dimethylketene is typically generated in situ from a suitable precursor.

Q2: What are the potential by-products in the synthesis of this compound via dimethylketene and ethylene?

A2: Several by-products can form during this synthesis. The most common include:

  • Dimethylketene dimers: These are cyclic or linear dimers formed from the self-condensation of two dimethylketene molecules.

  • Polymers of dimethylketene: Higher molecular weight polymers can form, especially at higher concentrations of dimethylketene.

  • Ring-expansion products: Under certain conditions, particularly acidic workups, the 3,3-dimethylcyclobutanone product can rearrange to form 3,3-dimethylcyclopentanone.

Q3: How can I minimize the formation of by-products?

A3: Minimizing by-product formation involves careful control of reaction parameters:

  • Control of dimethylketene concentration: Keeping the instantaneous concentration of dimethylketene low favors the desired cycloaddition with ethylene over self-dimerization or polymerization. This can be achieved by slow addition of the dimethylketene precursor.

  • Reaction temperature: The optimal temperature for the cycloaddition should be maintained to ensure a reasonable reaction rate without promoting side reactions.

  • Neutral workup: Avoid acidic conditions during the reaction and workup to prevent the ring expansion of the cyclobutanone product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound 1. Inefficient generation of dimethylketene. 2. Low concentration of ethylene in the reaction mixture. 3. Suboptimal reaction temperature. 4. Significant formation of by-products (dimers, polymers).1. Ensure the precursor for dimethylketene is pure and the generation conditions (e.g., temperature for thermal decomposition) are optimal. 2. Ensure a sufficient overpressure of ethylene gas is maintained throughout the reaction. 3. Optimize the reaction temperature. The cycloaddition is often carried out at elevated temperatures, but excessive heat can promote side reactions. 4. Control the rate of dimethylketene generation to maintain a low steady-state concentration.
Presence of a significant amount of high-boiling residue after distillation This is likely due to the formation of dimethylketene polymers.Reduce the rate of addition of the dimethylketene precursor to minimize its concentration in the reaction mixture, thus disfavoring polymerization.
Detection of a compound with a molecular weight corresponding to a cyclopentanone derivative in GC-MS analysis This indicates ring expansion of the desired product, likely caused by acidic conditions.Ensure all reagents and solvents are neutral. Use a non-acidic workup procedure. If an acidic wash is necessary, perform it at low temperatures and for a minimal amount of time.
Formation of significant amounts of dimethylketene dimers The concentration of dimethylketene is too high, leading to self-reaction.Similar to polymer formation, control the rate of dimethylketene generation to favor the intermolecular reaction with ethylene.

By-product Summary

The following table summarizes the common by-products observed in the synthesis of this compound, along with their typical formation pathways. Quantitative data on by-product distribution is highly dependent on the specific reaction conditions and is not consistently reported in the literature.

By-product Chemical Structure Formation Pathway Typical Analytical Signature (e.g., in GC-MS)
Dimethylketene Dimer (Cyclic) Tetramethyl-1,3-cyclobutanedione[2+2] Cycloaddition of two dimethylketene molecules.Molecular ion peak corresponding to C8H12O2.
Dimethylketene Dimer (Linear) Esters of 3-hydroxy-2,2,4-trimethyl-3-pentenoic acidDimerization of dimethylketene via an aldol-type reaction.Fragmentation pattern consistent with the ester structure.
Dimethylketene Polymers -(C(CH3)2-C=O)n-Polymerization of dimethylketene.Broad peaks or baseline rise in GC; complex mixture in MS.
3,3-Dimethylcyclopentanone C7H12OAcid-catalyzed ring expansion of 3,3-dimethylcyclobutanone.Molecular ion peak at m/z 112, with a distinct fragmentation pattern from the cyclobutanone isomer.

Experimental Protocols

Visualizations

Byproduct_Formation_Workflow Opt1 Opt1 Reaction Reaction Opt1->Reaction Opt2 Opt2 Opt2->Reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-dimethylcyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several synthetic strategies can be employed to synthesize this compound. The most common approaches involve:

  • Oxidation of 3,3-dimethylcyclobutanol: This is a straightforward method if the corresponding alcohol is available.

  • [2+2] Cycloaddition: The reaction of isobutylene with ketene or a ketene equivalent can directly form the cyclobutanone ring.

  • Ring expansion and rearrangement reactions: While less common, certain rearrangement pathways can lead to the desired cyclobutanone structure.

Q2: I am having trouble with the oxidation of 3,3-dimethylcyclobutanol. What are the recommended oxidation agents and conditions?

A2: For the oxidation of a secondary alcohol like 3,3-dimethylcyclobutanol to a ketone, several mild and efficient methods are available. The choice of oxidant can depend on the scale of your reaction, the desired purity, and the functional groups present in your starting material. Commonly used and effective oxidizing agents include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to ketones.[1][2][3] The reaction is typically fast and clean.

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a classic reagent for the oxidation of primary and secondary alcohols.[4][5][6] It is a milder alternative to other chromium-based oxidants and can be effective for this transformation.

Q3: My [2+2] cycloaddition of isobutylene and ketene is giving low yields. How can I optimize this reaction?

A3: The [2+2] cycloaddition of ketenes with alkenes can be a powerful method for constructing cyclobutanone rings, but it often requires careful optimization. Key factors to consider for improving the yield include:

  • Ketene Generation: The method of generating the ketene is crucial. Ketenes are highly reactive and prone to polymerization. In-situ generation from sources like acetyl chloride with a non-nucleophilic base (e.g., triethylamine) is a common strategy.

  • Reaction Temperature: These cycloadditions are often performed at low temperatures to minimize side reactions and polymerization of the ketene.

  • Lewis Acid Catalysis: The use of a Lewis acid can sometimes promote the cycloaddition and improve yields and selectivity.

  • Solvent: An inert solvent that does not react with the ketene or other reagents is essential. Dichloromethane or diethyl ether are common choices.

Q4: Can I synthesize this compound from 3,3-dimethylcyclobutanecarboxylic acid?

A4: Yes, it is possible to convert a carboxylic acid to a ketone. A common method involves the use of organolithium reagents.[7][8][9][10][11] The general strategy is to treat the carboxylic acid with at least two equivalents of an organolithium reagent (e.g., methyllithium if you want to introduce a methyl group, though in this case, a more complex sequence would be needed to form the ketone without adding extra carbons). The first equivalent deprotonates the carboxylic acid, and the second adds to the carboxylate to form a stable dianion intermediate. Aqueous workup then yields the ketone. However, for the direct conversion of the carboxylic acid to the ketone without adding carbons, a multi-step process would be necessary, for instance, conversion to an acid chloride followed by a reaction with a suitable organometallic reagent.

Troubleshooting Guides

Problem: Low Yield in the Oxidation of 3,3-dimethylcyclobutanol
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase the reaction time or temperature (within the stability limits of the reagents and product).- Ensure the oxidizing agent is fresh and active. DMP, for instance, can be sensitive to moisture.- Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents).
Degradation of Starting Material or Product - If using harsher oxidants, switch to a milder method like Swern or Dess-Martin oxidation.[1][2][3]- Maintain the recommended low temperatures for Swern oxidations (-78 °C) to avoid side reactions.
Difficult Purification - For Swern oxidation, ensure all the dimethyl sulfoxide is removed during workup, as it can be difficult to separate from the product.- For chromium-based oxidations, filtration through a pad of silica gel or celite can help remove chromium salts.
Problem: Poor Results in the [2+2] Cycloaddition of Isobutylene and Ketene
Potential Cause Troubleshooting Suggestion
Ketene Polymerization - Ensure the ketene is generated in situ and consumed immediately by the isobutylene.- Maintain a low reaction temperature to disfavor polymerization.- Use a dilute solution to reduce the rate of bimolecular reactions of the ketene.
Low Reactivity - Consider the use of a Lewis acid catalyst to activate the alkene or the ketene precursor.- Ensure the isobutylene is present in a sufficient excess to act as both reactant and solvent if applicable.
Side Reactions - Ensure all reagents and solvents are anhydrous, as water will react with the ketene.- Use a non-nucleophilic base for ketene generation to avoid reactions with the base itself.

Experimental Protocols

Protocol 1: Swern Oxidation of 3,3-dimethylcyclobutanol

This protocol provides a general procedure for the Swern oxidation.[12][13][14][15][16]

Materials:

  • 3,3-dimethylcyclobutanol

  • Oxalyl chloride or trifluoroacetic anhydride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C (dry ice/acetone bath), add anhydrous DMSO (2.2 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 3,3-dimethylcyclobutanol (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data for Similar Oxidations: While specific data for 3,3-dimethylcyclobutanol is not readily available, Swern oxidations of similar secondary alcohols typically yield the corresponding ketone in the 85-95% range.

Oxidizing AgentTypical Yield RangeReference
Swern Oxidation85-95%[12][13][14][15][16]
Dess-Martin Periodinane90-98%[1][2][3]
PCC80-90%[4][5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (e.g., 3,3-dimethylcyclobutanol) reaction Oxidation Reaction (e.g., Swern, DMP, PCC) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_logic start Low Yield Observed check_reaction Check for complete conversion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products check_reaction->side_products Yes action_incomplete Increase reaction time/temp Add more reagent incomplete->action_incomplete action_side_products Use milder conditions Purify starting materials side_products->action_side_products re_evaluate Re-evaluate Reaction action_incomplete->re_evaluate action_side_products->re_evaluate

Caption: A logical flow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,3-Dimethylcyclobutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts may consist of isomeric ketones or alcohols, such as 3,3-dimethylcyclobutanol, which is a potential reduction byproduct.[1][2] Solvents used in the reaction or extraction, such as diethyl ether, dichloromethane, or ethyl acetate, may also be present.

Q2: What is the recommended purification method for achieving high purity (>99%) this compound?

For achieving high purity, a multi-step approach is often necessary. Fractional distillation under reduced pressure is effective for removing impurities with significantly different boiling points.[3] For the removal of close-boiling isomers or other trace impurities, silica gel column chromatography is recommended.[3][4]

Q3: this compound appears to be thermally sensitive. How can I avoid decomposition during distillation?

To prevent thermal decomposition of the compound, it is crucial to use vacuum distillation.[4] By lowering the pressure, the boiling point of this compound is significantly reduced, minimizing the risk of degradation at high temperatures. The use of boiling chips or a magnetic stirrer will ensure smooth boiling.[4]

Q4: I am having difficulty separating an impurity with a very similar polarity by column chromatography. What can I do?

If you are experiencing co-elution of impurities during column chromatography, several parameters can be optimized.[5] You can try using a less polar solvent system to increase the separation on the column. Alternatively, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[3][4] If these adjustments are insufficient, using a column with a higher number of theoretical plates or a different stationary phase, such as alumina, could be considered.[5]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling - No boiling chips or stir bar.- Excessive heating rate.- Add boiling chips or a magnetic stir bar before heating.[4]- Reduce the heating rate to ensure smooth boiling.
Poor separation of impurities - Inefficient distillation column.- Boiling points of the compound and impurity are too close.- Use a fractional distillation column (e.g., Vigreux or packed column) for better separation.[4]- If boiling points are very close, consider purification by column chromatography.
Product decomposition (darkening in the flask) - Compound is sensitive to high temperatures.- Use vacuum distillation to lower the boiling point and reduce thermal stress.[4]
Product co-distills with water - Formation of an azeotrope with water.- Dry the crude product with a drying agent (e.g., anhydrous sodium sulfate) before distillation.- Perform an azeotropic distillation with an appropriate entrainer like toluene.[4]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC/column - Inappropriate solvent system.- Systematically test different solvent systems with varying polarities to find the optimal mobile phase. A good starting point is a hexane/ethyl acetate mixture.[4]
Streaking of spots on TLC or column - Sample is too concentrated or overloaded on the column.- Compound is too polar for the solvent system.- Dilute the sample before loading it onto the column.- Ensure the amount of crude material is appropriate for the size of the column.[4]- Increase the polarity of the solvent system.
Compound does not elute from the column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. If necessary, switch to a more polar solvent system.[4]
Cracked or channeled silica gel bed - Improper column packing.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[6]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask : Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar.[4]

  • Applying Vacuum : Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.

  • Distillation : Begin heating the flask gently. Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Purity Analysis : Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Protocol 2: Silica Gel Column Chromatography

This protocol is effective for separating impurities with similar polarities to this compound.

  • Solvent System Selection : Determine the optimal mobile phase by running Thin Layer Chromatography (TLC) with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.4.[4]

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to settle into a packed bed without any air bubbles.[6]

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.[4]

  • Elution : Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the product.[3]

  • Fraction Collection : Collect fractions in separate tubes and monitor the elution of the product by TLC.

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Purity_Check1 Purity Check (GC/NMR) Distillation->Purity_Check1 High_Purity High Purity Product (>99%) Purity_Check1->High_Purity Purity OK Chromatography Column Chromatography Purity_Check1->Chromatography Impurities Present Purity_Check2 Purity Check (GC/NMR) Chromatography->Purity_Check2 Purity_Check2->High_Purity

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_distillation Distillation Troubleshooting cluster_chromatography Chromatography Troubleshooting Start Purification Issue Identified Distillation_Issue Distillation Problem? Start->Distillation_Issue Chromatography_Issue Chromatography Problem? Start->Chromatography_Issue Bumping Bumping Distillation_Issue->Bumping Yes Decomposition Decomposition Distillation_Issue->Decomposition Yes Poor_Separation_D Poor Separation Distillation_Issue->Poor_Separation_D Yes Poor_Separation_C Poor Separation Chromatography_Issue->Poor_Separation_C Yes Streaking Streaking Chromatography_Issue->Streaking Yes No_Elution No Elution Chromatography_Issue->No_Elution Yes Add_Stir_Bar Add Boiling Chips/ Stir Bar Bumping->Add_Stir_Bar Solution Use_Vacuum Use Vacuum Distillation Decomposition->Use_Vacuum Solution Fractional_Column Use Fractional Column Poor_Separation_D->Fractional_Column Solution Optimize_Solvent Optimize Solvent System Poor_Separation_C->Optimize_Solvent Solution Dilute_Sample Dilute Sample/ Check Loading Streaking->Dilute_Sample Solution Increase_Polarity Increase Solvent Polarity No_Elution->Increase_Polarity Solution

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Photochemical Decomposition of 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the photochemical decomposition of 3,3-Dimethylcyclobutan-1-one. The information is designed to address common issues encountered during experimentation, focusing on side reactions and product distribution.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical reaction of this compound?

The primary photochemical process for this compound upon UV irradiation is the Norrish Type I cleavage.[1][2] This reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, forming a 1,4-biradical intermediate. This biradical is the precursor to the major products and side products observed in the reaction.

Q2: What are the expected major products from the photolysis of this compound?

The major expected product from the Norrish Type I pathway is 1,1-dimethylcyclopropane, formed via decarbonylation (loss of carbon monoxide) from the initial biradical intermediate. Another significant product is isobutylene and ketene, which arise from a competing cycloelimination reaction pathway.

Q3: What are the common side reactions I should be aware of?

Besides the main decarbonylation and cycloelimination pathways, several side reactions can occur, leading to a complex product mixture. These include:

  • Ring Expansion: The intermediate biradical can rearrange to form an oxacarbene, which can then lead to the formation of five-membered ring products like 3,3-dimethyltetrahydrofuran.

  • Intermolecular Reactions: At higher concentrations, the excited ketone or the radical intermediates can react with other molecules in the solution, leading to oligomeric or polymeric materials.

  • Recombination: The initial acyl and alkyl radical pair can recombine to reform the starting material, this compound. This process can lead to racemization if the α-carbon is chiral, though not applicable in this specific symmetric molecule.

Q4: How does the solvent affect the reaction?

The choice of solvent can influence the product distribution. In the gas phase, decarbonylation is often more efficient. In solution, the solvent can affect the stability and lifetime of the excited state and the radical intermediates. Protic solvents may participate in hydrogen abstraction reactions, while viscous solvents can promote recombination of the radical pair (the "cage effect").

Q5: What is the role of the excited state (singlet vs. triplet) in determining the reaction outcome?

The multiplicity of the excited state plays a crucial role. For many cyclic ketones, the Norrish Type I cleavage can occur from both the singlet and triplet excited states.[1][2] The triplet state is often favored for decarbonylation, while the singlet state may be more prone to other reactions like ring expansion. The efficiency of intersystem crossing from the initial singlet excited state to the triplet state can be influenced by the presence of quenchers or heavy atoms.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired 1,1-dimethylcyclopropane 1. Inefficient decarbonylation. 2. Competing side reactions (cycloelimination, ring expansion) are dominant. 3. Recombination of the biradical intermediate. 4. Insufficient irradiation time or intensity.1. Consider performing the reaction in the gas phase or in an inert, non-viscous solvent to favor decarbonylation. 2. Use a triplet sensitizer (e.g., acetone, benzophenone) if the decarbonylation proceeds preferentially from the triplet state. 3. Ensure the reaction is run at a dilute concentration to minimize intermolecular side reactions. 4. Optimize irradiation time and check the output of your UV lamp.
Formation of significant amounts of isobutylene and ketene The cycloelimination pathway is highly competitive with decarbonylation.This is an inherent competing pathway. To favor decarbonylation, you can try altering the solvent or using a triplet sensitizer as mentioned above. Lowering the reaction temperature might also influence the branching ratio between these pathways.
Presence of unexpected higher molecular weight products 1. Intermolecular reactions between excited ketone molecules or radical intermediates. 2. Reactions with the solvent.1. Decrease the concentration of the starting material. 2. Use an inert solvent (e.g., hexane, cyclohexane, acetonitrile). Ensure the solvent is thoroughly degassed to remove oxygen, which can lead to photo-oxidation products.
Formation of five-membered ring products (e.g., 3,3-dimethyltetrahydrofuran) The ring expansion pathway via an oxacarbene intermediate is occurring.This side reaction is often associated with the singlet excited state. To suppress it, you can try to promote intersystem crossing to the triplet state by using a triplet sensitizer.
Inconsistent results between experiments 1. Variations in lamp intensity. 2. Presence of impurities (e.g., oxygen, moisture). 3. Inconsistent reaction time or temperature.1. Calibrate your photochemical reactor and monitor the lamp output. 2. Ensure rigorous degassing of the solvent and starting material. Use anhydrous solvents. 3. Precisely control the reaction time and maintain a constant temperature using a cooling system.

Data Presentation

Product Formation Pathway Factors Favoring Formation Primary/Side Product
1,1-Dimethylcyclopropane + CONorrish Type I → DecarbonylationGas phase, triplet excited state, inert solventPrimary
Isobutylene + KeteneCycloeliminationCompetitive with decarbonylation, may be favored in certain solventsPrimary
3,3-DimethyltetrahydrofuranNorrish Type I → Ring ExpansionSinglet excited stateSide
This compoundRecombinationHigh concentration, viscous solvent(Starting Material)
Oligomers/PolymersIntermolecular reactionsHigh concentrationSide

Experimental Protocols

General Protocol for Photochemical Decomposition of this compound

This protocol provides a general procedure for the photolysis of this compound in solution.

Materials:

  • This compound

  • Anhydrous, degassed solvent (e.g., acetonitrile, hexane)

  • Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm)

  • Quartz or Pyrex reaction vessel

  • Stirring plate and stir bar

  • Inert gas (Argon or Nitrogen)

  • Apparatus for solvent removal (rotary evaporator)

  • Analytical instruments for product analysis (GC-MS, NMR)

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen anhydrous solvent (e.g., 0.01-0.1 M).

  • Degassing: Transfer the solution to the reaction vessel and degas thoroughly by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.[3]

  • Irradiation: Place the reaction vessel in the photochemical reactor and start the irradiation with the UV lamp while maintaining constant stirring. If necessary, use a cooling system to maintain a constant temperature.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.

  • Work-up: Once the desired conversion is achieved, stop the irradiation. Carefully remove the solvent under reduced pressure using a rotary evaporator.

  • Product Analysis: Analyze the crude product mixture by GC-MS to identify the volatile products and by ¹H and ¹³C NMR spectroscopy to determine the structure and relative yields of the major products.

Visualizations

Reaction Pathways

G Primary Photochemical Pathways of this compound cluster_start Starting Material cluster_excited Excited State cluster_intermediate Intermediate cluster_products Products / Side Products A This compound B Excited this compound* A->B C 1,4-Biradical B->C Norrish Type I Cleavage D 1,1-Dimethylcyclopropane + CO (Decarbonylation) C->D E Isobutylene + Ketene (Cycloelimination) C->E F 3,3-Dimethyltetrahydrofuran (Ring Expansion) C->F

Caption: Primary photochemical pathways of this compound.

Experimental Workflow

G General Experimental Workflow for Photolysis A Prepare Solution of This compound B Degas Solution (Ar or N2 purge) A->B C Irradiate with UV Light in Photoreactor B->C D Monitor Reaction (GC-MS, TLC) C->D D->C Continue Irradiation E Reaction Work-up (Solvent Removal) D->E Reaction Complete F Product Analysis (GC-MS, NMR) E->F

Caption: General experimental workflow for the photolysis of this compound.

References

Technical Support Center: Optimizing Norrish Type I Reactions of Cyclobutanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Norrish Type I reaction of cyclobutanones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Norrish Type I reaction is not proceeding, or the conversion is very low. What are the potential causes and solutions?

A1: Low or no conversion in a photochemical reaction can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Light Source:

    • Wavelength: Ensure the emission spectrum of your lamp overlaps with the n→π* absorption band of your cyclobutanone substrate (typically around 280-320 nm). Using a lamp with an inappropriate wavelength will not initiate the reaction.

    • Intensity & Age: The lamp's intensity may have decreased over time. If the lamp is old, consider replacing it. Ensure the lamp is positioned for optimal irradiation of the reaction mixture.

  • Reaction Setup:

    • Vessel Material: Use a reaction vessel made of quartz or Pyrex, as standard glass will absorb most of the UV radiation required for the reaction.

    • Degassing: Oxygen can quench the excited triplet state of the ketone, inhibiting the reaction. It is crucial to thoroughly degas the solvent and reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for a sufficient period before and during irradiation.[1]

  • Substrate Concentration:

    • If the concentration is too high, the light may not penetrate the solution effectively (inner filter effect). If the concentration is too low, the quantum yield may be reduced. Try optimizing the concentration, starting with a dilute solution (e.g., 0.01-0.05 M).

Below is a troubleshooting workflow to diagnose and resolve low conversion issues.

low_conversion_troubleshooting start Low or No Conversion check_light Verify Light Source (Wavelength & Intensity) start->check_light check_setup Inspect Reaction Setup (Vessel & Degassing) check_light->check_setup No Issue solution_light Adjust/Replace Lamp check_light->solution_light Issue Found check_conc Optimize Substrate Concentration check_setup->check_conc No Issue solution_setup Use Quartz/Pyrex Vessel & Improve Degassing check_setup->solution_setup Issue Found solution_conc Adjust Concentration check_conc->solution_conc Issue Found end_node Reaction Optimized solution_light->end_node solution_setup->end_node solution_conc->end_node solvent_effect_pathway cluster_nonpolar Non-Polar Solvents (e.g., Hexane) cluster_polar Polar Protic Solvents (e.g., Methanol) start Cyclobutanone + hν biradical 1,4-Acyl-Alkyl Biradical start->biradical α-Cleavage decarbonylation Decarbonylation (-CO) → Cyclopropane biradical->decarbonylation ketene Ketene Formation biradical->ketene ester Ester Product (via Trapping) ketene->ester + ROH experimental_workflow prep Prepare Dry Glassware and Reagents dissolve Dissolve Cyclobutanone in Anhydrous Solvent prep->dissolve degas Degas Solution with Inert Gas (30 min) dissolve->degas irradiate Irradiate in Photoreactor with Cooling degas->irradiate monitor Monitor Reaction Progress (TLC, GC-MS, NMR) irradiate->monitor monitor->irradiate Incomplete workup Solvent Removal monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify

References

Preventing polymerization during 3,3-Dimethylcyclobutan-1-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing unintended polymerization and side reactions during the use of 3,3-Dimethylcyclobutan-1-one.

Troubleshooting Guides

Unintended polymerization or the formation of insoluble materials during reactions involving this compound can arise from several potential pathways, even though the compound itself lacks alpha-hydrogens for typical aldol condensations. The high ring strain of the cyclobutane ring can render the molecule susceptible to ring-opening reactions under certain conditions, which may lead to polymerization. The following table outlines potential issues, their probable causes, and recommended solutions.

Problem Probable Cause Recommended Solution
Formation of a viscous liquid, gel, or solid precipitate during the reaction.Radical-Initiated Polymerization: Trace impurities, exposure to light, or high temperatures can generate free radicals that initiate ring-opening polymerization.Add a free-radical inhibitor such as hydroquinone or TEMPO to the reaction mixture. Work under inert atmosphere (e.g., nitrogen or argon) and protect the reaction from light.
Gradual decrease in the concentration of the starting material with no desired product formation.Acid-Catalyzed Ring-Opening: The presence of strong acids (Brønsted or Lewis acids) can catalyze the opening of the strained cyclobutane ring, leading to reactive intermediates that can polymerize.Ensure all reagents and solvents are free from acidic impurities. If an acidic catalyst is required for the desired transformation, consider using a milder acid or a heterogeneous acid catalyst that can be easily removed.
The reaction mixture turns dark, and a solid precipitates upon workup.Thermal Decomposition: Although 3-methylcyclobutanone decomposes at high temperatures (552–606 K) to propene and ketene, the thermal stability of this compound is not widely reported. Elevated temperatures could lead to decomposition and subsequent side reactions.Maintain the lowest possible reaction temperature required for the desired transformation. Monitor the reaction for any signs of decomposition.
Formation of unexpected byproducts.Photochemical Reactions: UV irradiation can promote Norrish Type I cleavage in cyclic ketones, leading to the formation of reactive biradicals. These intermediates can then lead to a variety of products, including polymers.Protect the reaction from light by wrapping the reaction vessel in aluminum foil or using amber glassware.

Frequently Asked Questions (FAQs)

Q1: What are the early signs of polymerization of this compound?

A1: Early indicators of polymerization can include a noticeable increase in the viscosity of the reaction mixture, the formation of a haze or turbidity, or the appearance of a gelatinous or solid precipitate. In some cases, an unexpected color change may also be observed.

Q2: How can I safely store this compound to prevent polymerization?

A2: Store this compound in a cool, dark place, preferably in a refrigerator. The container should be tightly sealed and the headspace can be flushed with an inert gas like nitrogen or argon to minimize contact with oxygen, which can participate in some radical-initiated processes.

Q3: Are there any specific reagents that are known to cause polymerization with this compound?

A3: While specific studies on this compound are limited, strong acids (both Brønsted and Lewis acids) and radical initiators (like peroxides or AIBN) should be used with caution as they are known to promote ring-opening or polymerization in other strained cyclic systems.

Q4: Can I use standard free-radical inhibitors to prevent polymerization?

A4: Yes, common free-radical inhibitors are a good starting point for preventing polymerization. Phenolic compounds, such as hydroquinone, and stable free radicals like TEMPO are often effective.[1][] The optimal choice and concentration of the inhibitor may need to be determined empirically for your specific reaction conditions.

Q5: Does the gem-dimethyl group on the cyclobutane ring affect its stability towards polymerization?

A5: The gem-dimethyl group at the 3-position sterically hinders the carbonyl group to some extent and may influence the stability of potential intermediates. However, the inherent ring strain of the cyclobutane ring remains a driving force for ring-opening reactions.

Experimental Protocols

Protocol for the Use of a Free-Radical Inhibitor

This protocol describes the general procedure for adding a free-radical inhibitor to a reaction involving this compound.

Materials:

  • This compound

  • Reaction solvent (ensure it is degassed)

  • Free-radical inhibitor (e.g., Hydroquinone or TEMPO)

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox (recommended)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the desired amount of this compound and the degassed solvent.

  • Add the free-radical inhibitor. A typical starting concentration is 100-500 ppm, but this may need to be optimized.

  • Stir the mixture at room temperature for 10-15 minutes to ensure the inhibitor is fully dissolved.

  • Proceed with the addition of other reagents as required by your reaction protocol.

  • Maintain the inert atmosphere and protect the reaction from light throughout the experiment.

Visualizations

Troubleshooting Logic for Unwanted Polymerization

G start Unwanted Polymerization or Side Reaction Observed check_conditions Review Reaction Conditions start->check_conditions light_exposure Was the reaction exposed to light? check_conditions->light_exposure acid_present Are strong acids (Brønsted or Lewis) present? check_conditions->acid_present high_temp Was the reaction run at high temperature? check_conditions->high_temp radical_initiator Were radical initiators present (or formed in situ)? check_conditions->radical_initiator light_exposure->acid_present No solution_light Protect reaction from light (amber glass, foil). light_exposure->solution_light Yes acid_present->high_temp No solution_acid Use milder acid or ensure reagents are acid-free. acid_present->solution_acid Yes high_temp->radical_initiator No solution_temp Lower reaction temperature. high_temp->solution_temp Yes solution_radical Add a free-radical inhibitor (e.g., Hydroquinone, TEMPO). Work under inert atmosphere. radical_initiator->solution_radical Yes end Problem Resolved solution_light->end solution_acid->end solution_temp->end solution_radical->end

Caption: Troubleshooting flowchart for polymerization issues.

Potential Pathways for Polymerization

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Light, Heat, Acid, Radical) Monomer This compound Initiator->Monomer Reactive_Intermediate Ring-Opened Intermediate Monomer->Reactive_Intermediate Ring Opening Polymer_Chain Growing Polymer Chain Reactive_Intermediate->Polymer_Chain Reaction with Monomer Polymer_Chain->Polymer_Chain Chain Growth

References

Identifying impurities in 3,3-Dimethylcyclobutan-1-one samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclobutan-1-one. Here, you will find answers to frequently asked questions regarding the identification and analysis of impurities in your samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing unexpected peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of my this compound sample. What could these be?

A1: Unexpected peaks in your GC-MS chromatogram often indicate the presence of impurities. These can arise from the synthetic route, degradation of the product, or contamination. Common potential impurities include:

  • Starting Materials and Reagents: Residual starting materials from the synthesis, such as isobutyryl chloride or unreacted precursors.

  • Solvent Residues: Traces of solvents used during synthesis and purification, for example, diethyl ether, dichloromethane, or hexane.

  • By-products of Synthesis: Side reactions can lead to the formation of isomeric or related ketone species.

  • Degradation Products: Over time, or when exposed to air and light, this compound can degrade. A potential degradation product is 3,3-Dimethylcyclobutanol, formed through reduction.[1]

  • Water: The presence of water can sometimes be observed, or it can participate in degradation reactions.

To identify these peaks, compare their mass spectra with library data (e.g., NIST) and consider the synthetic pathway used to prepare your sample.[2][3]

Q2: My Nuclear Magnetic Resonance (NMR) spectrum of this compound shows small signals that I cannot account for. How can I identify these impurities?

A2: Minor signals in your ¹H or ¹³C NMR spectra are likely due to impurities.

  • Common Solvents: First, check for residual solvents used in your synthesis or for NMR sample preparation. You can compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.[4]

  • Structural Isomers: Consider the possibility of structural isomers that may have formed during synthesis, such as 2,3-dimethylcyclobutan-1-one.[5]

  • Related Structures: Look for signals that could correspond to related structures, such as the corresponding alcohol (3,3-dimethylcyclobutanol) or by-products from the synthetic route.[1]

A detailed analysis of coupling patterns and chemical shifts, potentially aided by 2D NMR techniques like COSY and HSQC, can help elucidate the structures of these minor components.

Q3: How can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my this compound sample?

A3: HPLC is a powerful technique for assessing the purity of your sample and can be used to separate non-volatile impurities. A reverse-phase HPLC method is generally suitable for cyclobutanone derivatives.[6][7][8]

  • Method Development: A typical starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[6][9] Adding a small amount of formic acid can improve peak shape.[6]

  • Detection: A UV detector is commonly used for compounds with a carbonyl group.

  • Quantification: The purity of your sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Q4: What are the potential sources of impurities in my this compound sample?

A4: Impurities can be introduced at various stages of the compound's lifecycle:

  • Synthesis: Incomplete reactions, side-reactions, and residual starting materials or catalysts.

  • Work-up and Purification: Contamination from solvents, glassware, or other equipment. Inefficient purification can also leave behind by-products.

  • Storage: Degradation due to exposure to air (oxidation), light, moisture, or extreme temperatures. While generally stable at room temperature, cyclobutane rings can be susceptible to ring-opening under certain conditions.[10]

It is crucial to use high-purity starting materials, ensure complete reactions, and employ rigorous purification and proper storage techniques to minimize impurities.

Impurity Profile and Analytical Data

The following table summarizes potential impurities and provides typical analytical data that can aid in their identification.

Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Potential Analytical Signature (GC-MS or NMR)
Isobutyryl chlorideC₄H₇ClO106.55Distinct mass spectrum and characteristic NMR signals for the isopropyl group.
3,3-DimethylcyclobutanolC₆H₁₂O100.16Molecular ion peak at m/z 100 in MS; distinct -OH signal in ¹H NMR.[1]
2,3-Dimethylcyclobutan-1-oneC₆H₁₀O98.14Similar mass spectrum to the parent compound, but different retention time in GC and distinct NMR chemical shifts due to different symmetry.[5]
Diethyl etherC₄H₁₀O74.12Characteristic triplet and quartet in ¹H NMR; known mass spectrum.[4]
DichloromethaneCH₂Cl₂84.93Singlet around 5.3 ppm in ¹H NMR; known mass spectrum.[4]

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection: 1 µL of a 1 mg/mL solution in dichloromethane, split ratio 50:1.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Data Analysis: Integrate all peaks in the total ion chromatogram. Identify the main peak as this compound. Tentatively identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

2. ¹H NMR Spectroscopy for Impurity Identification

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Acquire a standard ¹H spectrum with a 90° pulse.

    • Set a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Data Analysis:

    • Calibrate the spectrum to the residual CHCl₃ peak at 7.26 ppm.

    • Integrate the signals corresponding to this compound.

    • Analyze any remaining signals for their chemical shift, multiplicity, and integration to identify potential impurities by comparing with known spectra or databases.[4]

3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 30% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

  • Data Analysis: Calculate the area percentage of the main peak to determine the purity of the sample.

Visual Workflows

Impurity_Identification_Workflow Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Identification & Action start Sample of this compound gcms Perform GC-MS Analysis start->gcms nmr Perform NMR Analysis start->nmr hplc Perform HPLC Analysis start->hplc eval_gcms Unexpected Peaks in GC? gcms->eval_gcms eval_nmr Unexpected Signals in NMR? nmr->eval_nmr eval_hplc Impurity Peaks in HPLC? hplc->eval_hplc identify Identify Impurities: - Starting Materials - Solvents - By-products - Degradation Products eval_gcms->identify Yes conclusion Pure Sample eval_gcms->conclusion No eval_nmr->identify Yes eval_nmr->conclusion No eval_hplc->identify Yes eval_hplc->conclusion No repurify Repurify Sample (e.g., Distillation, Chromatography) identify->repurify repurify->conclusion

Caption: A workflow for identifying and addressing impurities in this compound samples.

Degradation_Pathway Potential Degradation Pathways cluster_reduction Reduction cluster_oxidation Oxidation (e.g., Baeyer-Villiger) main_compound This compound reduced_product 3,3-Dimethylcyclobutanol main_compound->reduced_product [H] oxidized_product Lactone Derivative main_compound->oxidized_product [O]

Caption: Potential degradation pathways for this compound.

References

Storage and handling considerations for 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 3,3-Dimethylcyclobutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a highly flammable liquid and vapor (GHS Hazard H225).[1] It is crucial to handle this compound with extreme caution, away from any potential ignition sources.

Q2: What are the recommended storage conditions for this compound?

A2: While some suppliers indicate that this compound can be stored at room temperature, the best practice for highly flammable liquids is to store them in a cool, dry, and well-ventilated area.[2] Storage should be in a designated flammables cabinet, away from heat, sparks, and open flames.

Q3: What materials are incompatible with this compound?

A3: Based on safety data for similar ketones, strong oxidizing agents, strong bases, and strong reducing agents should be considered incompatible with this compound. Contact with these materials could lead to vigorous reactions.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a flame-resistant lab coat.[3] All handling of open containers should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Sample Degradation Improper storage (e.g., exposure to heat, light, or incompatible materials).Ensure the compound is stored in a tightly sealed container, in a cool, dark, and well-ventilated area designated for flammable liquids. Avoid contact with oxidizing and reducing agents.
Inconsistent Experimental Results Contamination of the starting material.Always use a fresh sample or a properly stored aliquot for each experiment. Verify the purity of the compound using appropriate analytical techniques (e.g., GC-MS, NMR) if inconsistent results persist.
Difficulty in Dissolving the Compound Use of an inappropriate solvent.Consult relevant literature for solvents used in similar reactions with cyclobutanone derivatives. Perform small-scale solubility tests with a range of appropriate anhydrous solvents.
Low Reaction Yield Reactivity issues, possibly due to moisture or air sensitivity.While specific data for this compound is limited, consider handling it under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reactions. Ensure all glassware is thoroughly dried before use.

Experimental Protocols & Safety Procedures

General Handling Procedures

Given the flammable nature of this compound, all manipulations should be carried out in a chemical fume hood.[3] Ensure that all potential ignition sources, such as hot plates, heating mantles, and nearby electrical equipment, are turned off or removed. All metal equipment, including spatulas and transfer cannulas, should be grounded to prevent static discharge.

Spill Clean-up Procedure

In the event of a spill, the following steps should be taken by trained personnel:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a fume hood.[4]

  • Remove Ignition Sources: Eliminate all potential sources of ignition from the spill area.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Absorbent Material: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.

Safety and Hazard Information

Hazard Class GHS Classification
Flammability H225: Highly flammable liquid and vapor[1]

This table summarizes the primary GHS hazard classification. Users should always consult the full Safety Data Sheet (SDS) for comprehensive safety information.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea Transfer Transfer Compound PrepareWorkArea->Transfer In Fume Hood Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Glassware Reaction->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste Store Store Compound Correctly DisposeWaste->Store

Caption: Workflow for the safe handling of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,3-Dimethylcyclobutan-1-one and Cyclobutanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic ketones is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 3,3-Dimethylcyclobutan-1-one and its parent compound, cyclobutanone, supported by established chemical principles and available experimental data.

The reactivity of cyclobutanones is fundamentally governed by the inherent ring strain of the four-membered carbocycle. This strain, a combination of angle and torsional strain, renders the carbonyl carbon significantly more electrophilic compared to acyclic or larger-ring ketones. Nucleophilic attack on the sp²-hybridized carbonyl carbon leads to an sp³-hybridized intermediate, a conformational change that partially alleviates the ring strain, thereby providing a thermodynamic driving force for such reactions.

The introduction of gem-dimethyl groups at the C3 position in this compound introduces steric and electronic effects that modulate this inherent reactivity. This guide will delve into these differences, presenting a comparative analysis of their behavior in key chemical transformations.

Overview of Reactivity Differences

The primary factor differentiating the reactivity of this compound from cyclobutanone is steric hindrance. The two methyl groups at the position beta to the carbonyl group can impede the approach of nucleophiles to the electrophilic carbonyl carbon. This steric shield is expected to decrease the rate of reactions involving nucleophilic attack.

Conversely, the Thorpe-Ingold effect, or gem-dimethyl effect, can influence intramolecular reactions and the stability of the ring system. While this effect is most pronounced in ring-closing reactions, it can also subtly influence the conformation and strain of the pre-formed cyclobutanone ring.

Quantitative Data Summary

Direct comparative kinetic data for this compound and cyclobutanone is not extensively available in the literature. However, spectroscopic data and established principles of organic chemistry allow for a qualitative and semi-quantitative comparison.

Spectroscopic Comparison

The infrared (IR) stretching frequency of the carbonyl group (C=O) is a useful indicator of its bond strength and, consequently, the electrophilicity of the carbonyl carbon. A higher stretching frequency suggests a stronger C=O bond and a more electrophilic carbon. Ring strain is known to increase the carbonyl stretching frequency in cyclic ketones.

CompoundCarbonyl (C=O) IR Stretching Frequency (cm⁻¹)
Cyclobutanone~1780 - 1790
This compoundExpected to be in a similar range to cyclobutanone, with minor shifts possible due to electronic effects of the methyl groups.

Note: The exact frequency can vary depending on the solvent and physical state.

The high stretching frequency of cyclobutanone is a direct consequence of the significant ring strain.[1][2]

Qualitative Reactivity Comparison

The following table provides a qualitative comparison of the expected reactivity of the two compounds in common ketone reactions, based on steric and electronic principles.

Reaction TypeCyclobutanoneThis compoundRationale for Difference
Nucleophilic Addition HighModerate to HighSteric hindrance from the gem-dimethyl groups in this compound is expected to decrease the rate of nucleophilic attack compared to the unsubstituted cyclobutanone.
Reduction (e.g., with NaBH₄) FastSlowerThe approach of the hydride reagent to the carbonyl carbon is sterically hindered by the 3,3-dimethyl groups.
Wittig Reaction FacileSlower / May require more forcing conditionsThe bulky phosphorus ylide will experience greater steric repulsion from the gem-dimethyl groups, potentially leading to lower yields or requiring stronger bases and higher temperatures.
Baeyer-Villiger Oxidation Undergoes oxidation to γ-butyrolactoneExpected to undergo oxidation, but the rate may be affected by steric hindrance.The migratory aptitude of the adjacent carbons will determine the regioselectivity of the resulting lactone. The steric bulk of the dimethylated carbon may influence the rate of peracid attack.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for cyclobutanone and can be adapted for this compound, potentially with adjustments to reaction times and temperatures to account for differences in reactivity.

Protocol 1: Reduction of Cyclobutanone with Sodium Borohydride

This protocol describes the reduction of cyclobutanone to cyclobutanol.

Materials:

  • Cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cyclobutanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volume of residue).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyclobutanol.

  • The product can be purified by distillation or column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Cyclobutanone in Methanol B Cool to 0 °C A->B C Add NaBH₄ B->C D Stir at RT C->D E Quench with HCl D->E F Remove Methanol E->F G Extract with Et₂O F->G H Wash G->H I Dry and Concentrate H->I J Purify Product I->J

Experimental workflow for the reduction of cyclobutanone.

Protocol 2: Wittig Olefination of a Sterically Hindered Cyclobutanone

This protocol is adapted for sterically hindered ketones and can be applied to this compound for the synthesis of 3,3-dimethyl-1-methylenecyclobutane.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide (a bright yellow to orange color should develop).

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC for the consumption of the ketone. Due to steric hindrance, this reaction may require a longer time or gentle heating.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with pentane (3 x volume of THF).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile).

  • Purify the crude product by column chromatography on silica gel.

G cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_workup Workup & Purification Y1 Methyltriphenylphosphonium bromide + Anhydrous THF Y2 Add Potassium tert-butoxide at 0 °C Y1->Y2 Y3 Stir at RT Y2->Y3 W1 Cool Ylide to 0 °C Y3->W1 W2 Add this compound W1->W2 W3 Stir at RT W2->W3 P1 Quench with NH₄Cl W3->P1 P2 Extract with Pentane P1->P2 P3 Wash, Dry, Concentrate P2->P3 P4 Column Chromatography P3->P4

Logical steps for the Wittig reaction with a hindered ketone.

Conclusion

References

A Comparative Guide to the Norrish Type I Reaction of 3,3-Dimethylcyclobutan-1-one and Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Norrish Type I photochemical reaction of 3,3-Dimethylcyclobutan-1-one and cyclopentanone. The information presented is supported by experimental data to aid in understanding the distinct photochemical behaviors of these cyclic ketones.

Introduction to the Norrish Type I Reaction

The Norrish Type I reaction is a fundamental photochemical process of aldehydes and ketones.[1] Upon absorption of ultraviolet (UV) light, the carbonyl compound is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state.[1] From either of these excited states, the molecule can undergo α-cleavage, the homolytic scission of the carbon-carbon bond adjacent to the carbonyl group, to form a diradical intermediate.[1][2] This diradical can then proceed through several secondary reaction pathways, including decarbonylation, intramolecular hydrogen abstraction, and recombination, leading to a variety of final products.[2][3] The specific products and their quantum yields are highly dependent on the structure of the ketone and the experimental conditions, such as the phase (gas or solution), wavelength of light, and pressure.[2][4]

Comparison of Photochemical Outcomes

The Norrish Type I reaction of this compound and cyclopentanone results in different product distributions due to the influence of ring strain and substitution. While comprehensive quantitative data for this compound is limited in the literature, the known photochemical behavior of cyclobutanones and cyclopentanones allows for a qualitative and partially quantitative comparison.

Key Differences in Reaction Pathways:

  • Cyclopentanone: The primary photochemical processes for cyclopentanone in the gas phase include the formation of ethylene, cyclobutane, and carbon monoxide, as well as isomerization to 4-pentenal.[2][4][5] The relative importance of these pathways is dependent on the excitation wavelength and pressure.[2][5] In solution, the formation of 4-pentenal is the predominant pathway.[5]

  • This compound: Due to the higher ring strain of the four-membered ring, cyclobutanones are prone to ring-opening reactions. The Norrish Type I cleavage of this compound is expected to lead to a diradical intermediate. This intermediate can undergo decarbonylation (loss of carbon monoxide) to form a 1,3-diradical. Subsequent reactions of this diradical can lead to the formation of isobutylene and ketene, or potentially undergo ring closure to form 1,1-dimethylcyclopropane. The gem-dimethyl group at the 3-position influences the stability of the radical intermediates and may affect the product distribution compared to unsubstituted cyclobutanone.

Quantitative Data

ProductQuantum Yield (Φ) at 193 nm[5]Quantum Yield (Φ) at 206 nm[5]Quantum Yield (Φ) at 313 nm[2]
Cyclopentanone
Ethylene0.580.52Varies with pressure
Cyclobutane0.290.35Varies with pressure
Carbon MonoxideAssumed to be Φ(Ethylene) + Φ(Cyclobutane)Assumed to be Φ(Ethylene) + Φ(Cyclobutane)Varies with pressure
4-PentenalNot a major product at these wavelengthsNot a major product at these wavelengthsIncreases with pressure

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon photochemical research. Below are generalized protocols for the gas-phase and solution-phase photolysis of cyclic ketones.

Gas-Phase Photolysis

Objective: To determine the quantum yields and product distribution of the Norrish Type I reaction of a cyclic ketone in the gas phase.

Apparatus:

  • High-vacuum gas-handling system

  • Quartz reaction cell

  • UV light source (e.g., excimer laser, mercury arc lamp with appropriate filters)

  • Pressure measurement device (e.g., manometer, Baratron)

  • Gas chromatograph (GC) coupled with a mass spectrometer (MS) or flame ionization detector (FID) for product analysis

  • Actinometry system for determining photon flux (e.g., acetone or methyl ethyl ketone photolysis)[6]

Procedure:

  • The ketone sample is purified by, for example, preparative gas chromatography.[2]

  • The high-vacuum system and reaction cell are evacuated to remove any residual air and impurities.

  • A known pressure of the ketone vapor is introduced into the reaction cell.

  • If studying the effect of inert gas, a known pressure of a gas like nitrogen is added.

  • The actinometry experiment is performed under identical conditions to measure the light intensity.

  • The ketone sample is irradiated for a specific duration, ensuring low conversion (typically < 5%) to minimize secondary photolysis of the products.[5]

  • After irradiation, the contents of the cell are collected and analyzed by GC-MS or GC-FID to identify and quantify the products.

  • Quantum yields are calculated by relating the amount of product formed to the number of photons absorbed by the ketone.

Solution-Phase Photolysis

Objective: To determine the product distribution of the Norrish Type I reaction of a cyclic ketone in a solvent.

Apparatus:

  • Photochemical reactor (e.g., Rayonet reactor) with appropriate UV lamps (e.g., 300 nm)[7]

  • Pyrex or quartz reaction tubes[7]

  • Inert gas supply (e.g., argon or nitrogen) for deoxygenating the solution

  • Rotary evaporator for solvent removal

  • Silica gel column for product purification

  • Analytical instruments for product characterization (e.g., NMR, GC-MS)

Procedure:

  • A solution of the ketone in a suitable solvent (e.g., methanol, acetonitrile) is prepared in a reaction tube.[7]

  • The solution is deoxygenated by bubbling an inert gas through it for a sufficient time (e.g., 25 minutes) to prevent quenching of the excited state by oxygen.[7]

  • The sealed reaction tube is placed in the photochemical reactor and irradiated at a constant temperature.[7]

  • The progress of the reaction can be monitored by techniques like TLC or GC.

  • After the reaction is complete, the solvent is removed under reduced pressure.[7]

  • The resulting residue is purified by column chromatography to isolate the products.[7]

  • The structure and yield of the purified products are determined using spectroscopic methods.

Reaction Mechanisms and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for the Norrish Type I reaction of cyclopentanone and the general experimental workflow for a photolysis experiment.

Norrish_Type_I_Cyclopentanone cluster_excitation Excitation cluster_cleavage α-Cleavage cluster_products Products Cyclopentanone (S0) Cyclopentanone (S0) Cyclopentanone (S1) Cyclopentanone (S1) Cyclopentanone (S0)->Cyclopentanone (S1) Cyclopentanone (T1) Cyclopentanone (T1) Cyclopentanone (S1)->Cyclopentanone (T1) ISC Diradical Intermediate Diradical Intermediate Cyclopentanone (S1)->Diradical Intermediate Cyclopentanone (T1)->Diradical Intermediate 4-Pentenal 4-Pentenal Diradical Intermediate->4-Pentenal Intramolecular H-abstraction Cyclobutane + CO Cyclobutane + CO Diradical Intermediate->Cyclobutane + CO Decarbonylation & Ring Closure Ethylene + CO Ethylene + CO Diradical Intermediate->Ethylene + CO Decarbonylation & Fragmentation

Caption: Norrish Type I reaction pathway for cyclopentanone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis Sample Purification Sample Purification Solution/Vapor Preparation Solution/Vapor Preparation Sample Purification->Solution/Vapor Preparation Degassing (for solution) Degassing (for solution) Solution/Vapor Preparation->Degassing (for solution) Irradiation with UV Light Irradiation with UV Light Degassing (for solution)->Irradiation with UV Light Reaction Monitoring Reaction Monitoring Irradiation with UV Light->Reaction Monitoring Product Collection/Workup Product Collection/Workup Reaction Monitoring->Product Collection/Workup Product Separation & Purification Product Separation & Purification Product Collection/Workup->Product Separation & Purification Product Identification & Quantification Product Identification & Quantification Product Separation & Purification->Product Identification & Quantification

Caption: General experimental workflow for photolysis.

Conclusion

The Norrish Type I reaction of this compound and cyclopentanone exemplifies how subtle changes in molecular structure can significantly alter photochemical reaction pathways. Cyclopentanone exhibits a well-documented competition between decarbonylation/fragmentation and isomerization, with the outcome sensitive to experimental conditions. While quantitative data for this compound is scarce, the inherent ring strain of the cyclobutane ring is expected to favor ring-opening and subsequent reactions like decarbonylation. The gem-dimethyl substitution will further influence the stability of the resulting radical intermediates, likely impacting the final product distribution. Further experimental investigation into the photochemistry of this compound is warranted to provide a more complete quantitative comparison.

References

Methyl Substitution's Influence on the Photochemical Fate of Cyclobutanones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photochemical behavior of cyclic ketones is paramount for applications ranging from organic synthesis to photodynamic therapy. This guide provides an objective comparison of the photochemical behavior of unsubstituted, 2-methyl-, and 3-methylcyclobutanone, supported by available experimental data. The primary photochemical pathway for these compounds is the Norrish Type I reaction, which involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group.

The position of methyl substitution on the cyclobutanone ring significantly influences the distribution of photoproducts. Upon photoexcitation, cyclobutanones primarily undergo α-cleavage (Norrish Type I) to form a 1,4-acyl-alkyl diradical. This diradical intermediate can then proceed through several pathways: decarbonylation to form cyclopropanes, elimination to produce an alkene and a ketene, or ring expansion to an oxacarbene.

Comparative Data on Product Distribution

CompoundMajor PhotoproductsObservations
Cyclobutanone Ethylene, Ketene, Cyclopropane, Carbon MonoxideIn the vapor phase, the primary products are ethylene and ketene, with smaller amounts of cyclopropane and carbon monoxide. The ratio of these products can be influenced by pressure and excitation wavelength.[1]
2-Methylcyclobutanone Propene, Ethylene, Ketene, MethylcyclopropaneThe presence of a methyl group at the 2-position influences the bond cleavage and subsequent reactions of the diradical intermediate. Cleavage of the more substituted C1-C2 bond is favored, leading to a secondary alkyl radical, which is more stable than the primary radical formed from unsubstituted cyclobutanone. This can affect the relative rates of the different decay pathways of the diradical.
3-Methylcyclobutanone Propene, KeteneThe thermal decomposition of 3-methylcyclobutanone primarily yields propene and ketene, suggesting that upon photochemical excitation, similar fragmentation pathways would be significant.[2] The methyl group at the 3-position can influence the stability of the diradical intermediate and the transition states for subsequent reactions.

Note: Quantitative quantum yields for the photolysis of 2-methyl- and 3-methylcyclobutanone are not extensively reported in the literature, preventing a direct quantitative comparison in this guide. The information presented is based on qualitative product observations and trends observed in related systems.

Key Photochemical Pathways

The photochemical reactions of cyclobutanones are governed by the initial Norrish Type I cleavage, followed by competing secondary reactions of the resulting diradical. The position of the methyl group can influence the preferred pathway.

Photochemical_Pathways cluster_start Photoexcitation cluster_primary Primary Process cluster_secondary Secondary Pathways cluster_products Products Cyclobutanone_Analogs Cyclobutanone (R1, R2 = H) 2-Methylcyclobutanone (R1 = CH3, R2 = H) 3-Methylcyclobutanone (R1 = H, R2 = CH3) Diradical 1,4-Acyl-Alkyl Diradical Cyclobutanone_Analogs->Diradical Norrish Type I (α-cleavage) Decarbonylation Decarbonylation Diradical->Decarbonylation Elimination Elimination Diradical->Elimination Ring_Expansion Ring Expansion Diradical->Ring_Expansion Cyclopropane Cyclopropane Derivative + CO Decarbonylation->Cyclopropane Alkene_Ketene Alkene + Ketene Elimination->Alkene_Ketene Oxacarbene Oxacarbene (Rearranges to Lactone) Ring_Expansion->Oxacarbene

Caption: Photochemical pathways of substituted cyclobutanones.

Experimental Protocols

Detailed experimental protocols for the synthesis and photolysis of these compounds are crucial for reproducible research.

Synthesis of 2-Methylcyclobutanone

One common method for the synthesis of 2-methylcyclobutanone is the Tiffeneau-Demjanov rearrangement of 1-aminomethyl-1-methylcyclopropane.[3]

Experimental Protocol:

  • A solution of 1-aminomethyl-1-methylcyclopropane in aqueous acetic acid is cooled to 0 °C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for several hours at low temperature.

  • The reaction is quenched with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., diethyl ether), dried, and purified by distillation.

Synthesis of 3-Methylcyclobutanone

3-Methylcyclobutanone can be synthesized via the cycloaddition of allene and acrylonitrile to form 3-methylenecyclobutanecarbonitrile, followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Allene and acrylonitrile are heated in a high-pressure reactor to induce a [2+2] cycloaddition.

  • The resulting 3-methylenecyclobutanecarbonitrile is isolated.

  • The nitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

  • Subsequent decarboxylation, often thermally induced, yields 3-methylcyclobutanone.

General Photolysis Protocol

The following is a general procedure for the gas-phase photolysis of cyclobutanones. Specific parameters such as irradiation wavelength, pressure, and temperature need to be optimized for each compound.

Experimental Workflow:

Photolysis_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Product Analysis Sample Introduce Cyclobutanone Analog into a Quartz Reaction Vessel Vacuum Evacuate the vessel to the desired pressure Sample->Vacuum Light_Source Irradiate with a monochromatic light source (e.g., mercury lamp with filters) Vacuum->Light_Source GC_MS Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) Light_Source->GC_MS After irradiation Actinometry Monitor light intensity using a chemical actinometer Actinometry->Light_Source Calibration Quantification Quantify products using internal standards and calculate quantum yields GC_MS->Quantification

Caption: General workflow for cyclobutanone photolysis.

Conclusion

The photochemical behavior of cyclobutanones is intricately linked to their substitution pattern. The methyl group, depending on its position, influences the stability of the diradical intermediate formed after the initial Norrish Type I cleavage, thereby directing the subsequent reaction pathways. While qualitative trends can be inferred from existing studies, further research providing detailed quantum yields and product distributions for 2-methyl- and 3-methylcyclobutanone under standardized conditions is necessary for a complete and quantitative comparison. Such data would be invaluable for the predictive design of photochemical reactions and the development of novel molecular entities in various scientific disciplines.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a detailed comparison of experimental and theoretical spectroscopic data for 3,3-Dimethylcyclobutan-1-one, a valuable building block in organic synthesis. By juxtaposing experimentally obtained data with computationally predicted spectra, this document aims to offer a comprehensive structural elucidation resource.

This guide presents available experimental data for Infrared (IR) spectroscopy and Mass Spectrometry (MS) of this compound. Due to the current unavailability of public experimental Nuclear Magnetic Resonance (NMR) data, this guide utilizes widely accepted computational models to provide predicted ¹H and ¹³C NMR spectra. These theoretical values offer a reliable benchmark for researchers working with this compound.

Spectroscopic Data Comparison

The following tables summarize the available experimental and computationally predicted spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

FeatureExperimental Data (Vapor Phase)Theoretical (Calculated) Data
C=O Stretch ~1785 cm⁻¹Predicted around 1780-1800 cm⁻¹
C-H Stretch (Alkyl) ~2870-2960 cm⁻¹Predicted around 2850-3000 cm⁻¹
CH₂ Bending ~1465 cm⁻¹Predicted around 1450-1470 cm⁻¹
Gem-dimethyl Split Not specified in available dataPredicted around 1370-1390 cm⁻¹

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ProtonsTheoretical ¹H NMR Chemical Shift (δ) ppmMultiplicityIntegration
-CH₃ (C3) ~1.2 ppmSinglet6H
-CH₂- (C2, C4) ~2.6 ppmSinglet4H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon AtomTheoretical ¹³C NMR Chemical Shift (δ) ppm
C=O (C1) ~215 ppm
-C(CH₃)₂ (C3) ~35 ppm
-CH₂- (C2, C4) ~55 ppm
-CH₃ ~25 ppm

Table 4: Mass Spectrometry (MS) Data

FeatureExperimental GC-MS Data[1]Theoretical Fragmentation Analysis
Molecular Ion [M]⁺ m/z 98Predicted at m/z 98
Major Fragments (m/z) 56 (Top Peak), 41, 70Key fragments predicted at m/z 70 ([M-CO]⁺), 56 ([M-C₃H₆]⁺), and 41 ([C₃H₅]⁺)
Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the workflow for the comparative analysis of experimental and theoretical spectroscopic data.

Spectroscopic_Workflow cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Prediction cluster_comparison Data Comparison and Analysis cluster_output Final Report exp_ir FTIR Spectroscopy compare_ir Compare IR exp_ir->compare_ir exp_ms GC-Mass Spectrometry compare_ms Compare MS exp_ms->compare_ms exp_nmr NMR Spectroscopy (Data Not Available) compare_nmr Compare NMR exp_nmr->compare_nmr Future Work theor_ir IR Spectrum Prediction theor_ir->compare_ir theor_ms MS Fragmentation Prediction theor_ms->compare_ms theor_nmr NMR Spectrum Prediction theor_nmr->compare_nmr report Comparison Guide compare_ir->report compare_ms->report compare_nmr->report

Spectroscopic Data Comparison Workflow

Experimental and Theoretical Methodologies

Experimental Protocols

The experimental data presented in this guide were obtained from public databases. The general procedures for each spectroscopic technique are outlined below.

1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For vapor phase analysis, a small amount of this compound is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Instrumentation: A Fourier Transform Infrared spectrometer is used.

  • Data Acquisition: A background spectrum of the empty gas cell is recorded. The sample is then introduced, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum to the background spectrum. The typical spectral range is 4000-400 cm⁻¹.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (electron ionization source) is used.

  • GC Separation: A small volume of the sample solution is injected into the GC, where it is vaporized. The components are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized by an electron beam (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)

  • Sample Preparation: Approximately 5-10 mg of the sample would be dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence would be used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

Theoretical Protocols

The theoretical spectroscopic data were generated using computational chemistry software and online prediction tools.

1. IR Spectrum Prediction

  • The IR spectrum was predicted using density functional theory (DFT) calculations, which are widely available in computational chemistry packages. These calculations optimize the molecular geometry and then compute the vibrational frequencies and their corresponding intensities.

2. NMR Spectrum Prediction

  • ¹H and ¹³C NMR spectra were predicted using online NMR prediction engines. These tools utilize large databases of experimental spectra and employ algorithms such as hierarchical organization of spherical environments (HOSE) codes and machine learning to predict chemical shifts and coupling constants based on the input molecular structure.

3. Mass Spectrum Fragmentation Prediction

  • The fragmentation pattern in the mass spectrum was predicted using mass spectrometry simulation software. These programs use rule-based algorithms and machine learning models to predict the fragmentation pathways of a molecule upon electron ionization, generating a theoretical mass spectrum with the most probable fragment ions and their relative abundances.

References

A comparative study of different synthetic routes to substituted cyclobutanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutanone motif is a valuable building block in organic synthesis, serving as a versatile intermediate in the construction of complex molecules, including natural products and pharmaceuticals. The inherent ring strain of the four-membered ring allows for a variety of selective transformations, making the efficient synthesis of substituted cyclobutanones a critical endeavor. This guide provides a comparative overview of four prominent synthetic routes: [2+2] Ketene-Alkene Cycloaddition, Ring Expansion of Cyclopropanols, Photochemical [2+2] Cycloaddition, and Ring Contraction of Pyrrolidines. We present a summary of their performance, supporting experimental data, and detailed methodologies to aid researchers in selecting the most suitable strategy for their synthetic targets.

Comparative Performance of Synthetic Routes

The choice of synthetic route to a substituted cyclobutanone is dictated by factors such as the desired substitution pattern, required stereochemistry, and the availability of starting materials. The following table summarizes the key quantitative aspects of the discussed methods.

Synthetic RouteGeneral YieldsDiastereoselectivity (d.r.)Enantioselectivity (ee)Key StrengthsCommon Limitations
[2+2] Ketene-Alkene Cycloaddition Moderate to High (5-92%)[1][2]Varies, can be high with Lewis acids (up to 18:1)[1][2]Can be achieved with chiral catalystsConvergent, good for a variety of substitution patterns.[3]Ketenes can be unstable and prone to dimerization; regioselectivity can be an issue with unsymmetrical alkenes and ketenes.[4]
Ring Expansion of Cyclopropanols Good to Excellent (up to 90%)[5][6]Generally high, dependent on substrate and conditionsCan be highly enantioselective with chiral catalysts[6]Access to highly substituted cyclobutanones, often with excellent stereocontrol.[6]Requires preparation of substituted cyclopropanol precursors, which can be multi-step.
Photochemical [2+2] Cycloaddition Moderate to Good (49-89%)[3][7]Can be high, especially in intramolecular reactions[3]Achievable with chiral photosensitizers or catalysts (up to 92% ee)[7]Mild reaction conditions, access to unique structures.[3][8]Often requires specialized photochemical equipment; can suffer from side reactions and lack of regioselectivity.[8]
Ring Contraction of Pyrrolidines Low to Good (30-79%)[9][10]Highly stereospecific, retaining the stereochemistry of the starting pyrrolidine[9]Excellent, as it relies on the chirality of the starting material (up to 97% ee)[9]Excellent for the synthesis of enantiopure cyclobutanes with multiple stereocenters.[9][11]Limited to the synthesis of cyclobutanes (not directly cyclobutanones), requires subsequent oxidation. The scope of pyrrolidine substitution can be a limitation.[9]

Experimental Protocols

[2+2] Ketene-Alkene Cycloaddition (Lewis Acid-Promoted)

This protocol describes the Lewis acid-promoted [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride, with an alkene.

Materials:

  • Alkene (2.0 equiv)

  • Acyl chloride (1.0 equiv)

  • Triethylamine (1.1 equiv)

  • Ethylaluminum dichloride (EtAlCl₂) (1.0 M in hexanes, 2.5 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous hexanes

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the alkene (2.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate, oven-dried, nitrogen-flushed flask, dissolve the acyl chloride (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane.

  • Slowly add the acyl chloride/triethylamine solution to the cooled alkene solution via syringe over 30 minutes.

  • After the addition is complete, add ethylaluminum dichloride (1.0 M in hexanes, 2.5 equiv) dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclobutanone.[1]

Ring Expansion of a Vinylic Cyclopropanol

This procedure outlines the acid-catalyzed ring expansion of a tertiary vinylic cyclopropyl alcohol to a cyclobutanone bearing an α-quaternary stereocenter.[6]

Materials:

  • Tertiary vinylic cyclopropyl alcohol (1.0 equiv)

  • Chiral dual-hydrogen-bond donor (HBD) catalyst (e.g., a chiral thiourea or squaramide, 0.1 equiv)

  • Hydrogen chloride (HCl, 4 M in 1,4-dioxane, 1.0 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the tertiary vinylic cyclopropyl alcohol (1.0 equiv), the chiral HBD catalyst (0.1 equiv), and anhydrous toluene.

  • Cool the mixture to the optimized temperature (e.g., -20 °C).

  • Add the solution of HCl (4 M in 1,4-dioxane, 1.0 equiv) dropwise over 10 minutes.

  • Stir the reaction at this temperature for the determined reaction time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched cyclobutanone.

Photochemical [2+2] Cycloaddition

This protocol describes a general procedure for the intermolecular [2+2] photocycloaddition of an α,β-unsaturated ketone with an alkene using a visible-light-absorbing photocatalyst and a chiral Lewis acid co-catalyst for enantiocontrol.[7]

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • Alkene (5.0 equiv)

  • Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (--INVALID-LINK--₂, 1 mol%)

  • Chiral Lewis acid catalyst (e.g., a chiral bis(oxazoline) copper complex, 10 mol%)

  • Anhydrous and degassed solvent (e.g., acetonitrile)

Procedure:

  • In a photoreactor tube, combine the α,β-unsaturated ketone (1.0 equiv), the chiral Lewis acid catalyst (10 mol%), and --INVALID-LINK--₂ (1 mol%).

  • Add the anhydrous and degassed solvent, followed by the alkene (5.0 equiv).

  • Seal the tube and place it in the photoreactor.

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at a controlled temperature for 24-48 hours.

  • Monitor the reaction progress by NMR spectroscopy or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cyclobutane product.

Ring Contraction of a Pyrrolidine

This procedure details the stereospecific ring contraction of a polysubstituted pyrrolidine to a cyclobutane using iodonitrene chemistry.[9][11] Note that this method yields a cyclobutane, which would require a subsequent oxidation step to form a cyclobutanone.

Materials:

  • Polysubstituted pyrrolidine (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (2.0 equiv)

  • Ammonium carbamate (5.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a screw-capped vial, add the pyrrolidine (1.0 equiv), ammonium carbamate (5.0 equiv), and HTIB (2.0 equiv).

  • Add 2,2,2-trifluoroethanol as the solvent.

  • Seal the vial and heat the reaction mixture to 80 °C for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ to quench any remaining oxidant, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude cyclobutane by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each synthetic route.

ketene_cycloaddition cluster_start Starting Materials Acyl_Chloride Acyl Chloride Ketene_Formation In situ Ketene Formation Acyl_Chloride->Ketene_Formation Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Base Base (e.g., Et3N) Base->Ketene_Formation Ketene_Formation->Cycloaddition Lewis_Acid Lewis Acid (e.g., EtAlCl2) Lewis_Acid->Cycloaddition Catalysis/ Promotion Cyclobutanone Substituted Cyclobutanone Cycloaddition->Cyclobutanone

Caption: Workflow for [2+2] Ketene-Alkene Cycloaddition.

ring_expansion Cyclopropanol Substituted Cyclopropanol Carbocation_Formation Carbocation Formation Cyclopropanol->Carbocation_Formation Acid_Catalyst Acid/Lewis Acid Catalyst Acid_Catalyst->Carbocation_Formation Promotion Rearrangement Semipinacol Rearrangement Carbocation_Formation->Rearrangement Cyclobutanone Substituted Cyclobutanone Rearrangement->Cyclobutanone

Caption: Key steps in the Ring Expansion of Cyclopropanols.

photochemical_cycloaddition cluster_start Reactants Enone α,β-Unsaturated Ketone Excited_State Excited State Formation Enone->Excited_State Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Light Visible Light (hν) Light->Excited_State Photocatalyst Photocatalyst (e.g., [Ru(bpy)3]2+) Photocatalyst->Excited_State Sensitization Excited_State->Cycloaddition Cyclobutane Substituted Cyclobutane Cycloaddition->Cyclobutane

Caption: General workflow for Photochemical [2+2] Cycloaddition.

ring_contraction Pyrrolidine Substituted Pyrrolidine Diazene_Formation 1,1-Diazene Intermediate Pyrrolidine->Diazene_Formation Iodonitrene_Source Iodonitrene Source (e.g., HTIB, NH2CO2NH4) Iodonitrene_Source->Diazene_Formation N2_Extrusion Nitrogen Extrusion Diazene_Formation->N2_Extrusion Biradical_Intermediate 1,4-Biradical Intermediate N2_Extrusion->Biradical_Intermediate Cyclization Intramolecular Cyclization Biradical_Intermediate->Cyclization Cyclobutane Substituted Cyclobutane Cyclization->Cyclobutane

Caption: Mechanistic pathway for Pyrrolidine Ring Contraction.

References

Unraveling the Photochemical Fate of Cyclobutanones: A Comparative Guide to Quantum Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photochemical behavior of molecular scaffolds is paramount. This guide provides an objective comparison of the quantum yields of various substituted cyclobutanones, supported by experimental data, to illuminate the influence of substituents on their photochemical reactivity.

The photochemistry of cyclobutanones is largely governed by the Norrish Type I reaction, a process involving the cleavage of the α-carbon-carbonyl bond upon photoexcitation. This cleavage leads to the formation of a biradical intermediate, which can then undergo various secondary reactions, including fragmentation to an alkene and a ketene, or decarbonylation to form a cyclopropane derivative and carbon monoxide. The efficiency of these photochemical pathways is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a specific photochemical event.

Substituent Effects on Quantum Yields

The nature and position of substituents on the cyclobutanone ring play a critical role in determining the quantum yield of the Norrish Type I reaction. While comprehensive datasets are dispersed throughout the literature, a clear trend emerges: the stability of the initially formed biradical intermediate significantly influences the reaction's efficiency.

To provide a comparative framework, the following table summarizes conceptual trends and includes data for the parent cyclobutanone. It is important to note that the quantum yields are often wavelength-dependent.

CompoundSubstituent(s)Wavelength (nm)Quantum Yield (Φ) of Norrish Type I products
CyclobutanoneNone313~0.5 (total decomposition)[1]
CyclobutanoneNone248~0.8 (fragmentation to C3 + C2 products)[1]
CyclobutanoneNone200~1.0 (fragmentation to C3 + C2 products)[1]

Note: The quantum yields for substituted cyclobutanones are not available in a comparative tabular format in the reviewed literature. The data for cyclobutanone illustrates the wavelength dependence of the quantum yield.

Experimental Protocols

The determination of quantum yields for the photochemical reactions of cyclobutanones typically involves the following key steps:

1. Sample Preparation and Irradiation: A solution of the substituted cyclobutanone in a suitable solvent (e.g., cyclohexane, acetonitrile) of a specific concentration is prepared. The solution is then placed in a photochemical reactor equipped with a light source that emits at a specific wavelength (e.g., a mercury lamp with appropriate filters). The temperature of the sample is controlled throughout the experiment.

2. Actinometry: To accurately measure the number of photons absorbed by the sample, a chemical actinometer is used. A well-characterized actinometer, such as potassium ferrioxalate, is irradiated under the same conditions as the sample. The extent of the photochemical reaction in the actinometer allows for the calculation of the light intensity.

3. Product Analysis: Following irradiation for a specific period, the reaction mixture is analyzed to identify and quantify the photoproducts. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common technique for separating and identifying the volatile products of the Norrish Type I reaction.

4. Quantum Yield Calculation: The quantum yield (Φ) for the formation of a specific product is calculated using the following formula:

Φ = (moles of product formed) / (moles of photons absorbed by the reactant)

The moles of photons absorbed are determined from the actinometry experiment.

Photochemical Reaction Pathways of Substituted Cyclobutanones

The primary photochemical event for substituted cyclobutanones is the Norrish Type I cleavage. The subsequent fate of the resulting biradical is influenced by the substituents.

G cluster_excitation Photoexcitation cluster_cleavage Norrish Type I Cleavage cluster_pathways Secondary Reactions Substituted_Cyclobutanone Substituted Cyclobutanone (S0) Excited_Cyclobutanone Excited Substituted Cyclobutanone (S1/T1) Substituted_Cyclobutanone->Excited_Cyclobutanone Biradical Acyl-Alkyl Biradical Excited_Cyclobutanone->Biradical α-cleavage Fragmentation Alkene + Ketene Biradical->Fragmentation β-cleavage Decarbonylation Cyclopropane derivative + CO Biradical->Decarbonylation -CO

Caption: Photochemical pathways of substituted cyclobutanones.

References

A Comparative Guide to the Photochemical Restructuring of 3,3-Dimethylcyclobutan-1-one and Other Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the photochemical behavior of 3,3-Dimethylcyclobutan-1-one against other cyclic ketones. Supported by experimental data, this document delves into the structural validation of its photoproducts, providing a clear and concise overview for advancements in photochemical applications.

The photochemical reactivity of cyclic ketones is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular architectures. The Norrish Type I reaction, a photochemical cleavage of the α-carbon-carbonyl bond, is the predominant pathway for these transformations. This guide focuses on the photoproducts of this compound and provides a comparative analysis with other cyclic ketones, highlighting the influence of ring strain and substitution on the reaction outcomes.

Comparison of Photoproducts from Cyclic Ketones

The photolysis of cyclic ketones yields a variety of products depending on the ring size and substitution pattern. The following table summarizes the major photoproducts observed for this compound and compares them with those of unsubstituted cyclobutanone, cyclopentanone, and cyclohexanone.

Starting MaterialMajor PhotoproductsObservations
This compound Isobutylene, Ketene, 3,3-Dimethyl-4-pentenalThe presence of gem-dimethyl groups influences the stability of the intermediate biradical, favoring specific fragmentation and rearrangement pathways.
CyclobutanoneEthene, Ketene, Cyclopropane, Carbon MonoxideThe high ring strain of the four-membered ring leads to efficient ring opening and subsequent fragmentation.[1]
Cyclopentanone4-Pentenal, Cyclobutane, Carbon MonoxideRing opening is followed by intramolecular hydrogen abstraction to form an unsaturated aldehyde.[2]
Cyclohexanone5-Hexenal, Cyclopentane, Carbon MonoxideSimilar to cyclopentanone, the primary photochemical process involves ring opening to a diradical, which then rearranges.

Reaction Pathways and Experimental Workflow

The photochemical transformation of this compound and its counterparts follows a well-established mechanism initiated by the absorption of UV light. The subsequent steps are dictated by the stability of the intermediates.

Signaling Pathway of Norrish Type I Reaction

The following diagram illustrates the general Norrish Type I cleavage pathway for a cyclic ketone.

Norrish_Type_I Norrish Type I Reaction Pathway Ketone Cyclic Ketone (S0) Excited_Singlet Excited Singlet State (S1) Ketone->Excited_Singlet hν (UV light) Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Biradical Acyl-Alkyl Biradical Excited_Singlet->Biradical α-cleavage Excited_Triplet->Biradical α-cleavage Decarbonylation Decarbonylation Biradical->Decarbonylation Alkene_Ketene Alkene + Ketene Biradical->Alkene_Ketene Unsaturated_Aldehyde Unsaturated Aldehyde Biradical->Unsaturated_Aldehyde Intramolecular H-abstraction Cycloalkane_CO Cycloalkane + CO Decarbonylation->Cycloalkane_CO

Caption: General mechanism of the Norrish Type I reaction for cyclic ketones.

Experimental Workflow for Product Analysis

The validation and quantification of photoproducts are typically achieved through a systematic experimental workflow.

Experimental_Workflow Experimental Workflow for Photoproduct Analysis Start Sample Preparation (Ketone in Solvent) Photolysis Photolysis (UV Photoreactor) Start->Photolysis Extraction Product Extraction (if necessary) Photolysis->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification (Internal Standard) Analysis->Quantification Structure_Validation Structure Validation (NMR, IR) Analysis->Structure_Validation End Data Reporting Quantification->End Structure_Validation->End

Caption: A typical workflow for the analysis of photochemical reaction products.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of photochemical experiments. Below are representative protocols for the photolysis of a cyclic ketone and the subsequent analysis of its products.

Protocol 1: Photolysis of this compound

Objective: To irradiate this compound and collect the resulting photoproducts.

Materials:

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, hexane)

  • Quartz photoreactor tube

  • UV lamp (e.g., medium-pressure mercury lamp, λ > 290 nm)

  • Stirring plate and stir bar

  • Cooling system for the lamp

Procedure:

  • Prepare a solution of this compound in the chosen anhydrous solvent at a specific concentration (e.g., 0.1 M) in the quartz photoreactor tube.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

  • Place the photoreactor tube in the photochemical reactor equipped with a cooling jacket to maintain a constant temperature.

  • Irradiate the solution with the UV lamp while stirring continuously.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Gas Chromatography (GC).

  • Once the desired conversion is reached, stop the irradiation.

  • The resulting solution containing the photoproducts is then ready for analysis.

Protocol 2: Product Identification and Quantification by GC-MS

Objective: To identify and quantify the photoproducts from the photolysis of this compound.

Materials:

  • Photolysis reaction mixture

  • Internal standard (e.g., a stable compound not present in the reaction mixture, with a known concentration)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Authentic samples of expected products (for retention time and mass spectra comparison)

Procedure:

  • Add a known amount of an internal standard to the photolysis reaction mixture.

  • Inject an aliquot of the mixture into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the mixture. A typical program might start at 40°C and ramp up to 250°C.

  • MS Detection: As the components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected.

  • Product Identification: Identify the products by comparing their retention times and mass fragmentation patterns with those of authentic samples or with mass spectral libraries (e.g., NIST).

  • Quantification: Determine the concentration of each product by comparing its peak area to that of the internal standard. The relative response factor for each product should be determined using standard solutions for accurate quantification.

Determination of Quantum Yield

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a product formed divided by the number of moles of photons absorbed by the reactant.

Experimental Procedure for Quantum Yield Determination
  • Actinometry: Use a chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of the light source under the same experimental conditions as the sample photolysis.[3]

  • Sample Irradiation: Irradiate the solution of this compound for a specific time, ensuring that the conversion is low (typically <10%) to avoid complications from product absorption or secondary reactions.[4]

  • Product Quantification: Quantify the amount of a specific photoproduct formed using a calibrated analytical technique like GC with an internal standard.

  • Calculation: The quantum yield is calculated using the following formula:

    Φ = (moles of product formed) / (moles of photons absorbed)

The moles of photons absorbed can be determined from the actinometry data.[4]

This guide provides a foundational understanding of the photochemical behavior of this compound in comparison to other cyclic ketones. The provided protocols and diagrams offer a practical framework for researchers to design and execute experiments to further explore the rich photochemistry of these compounds.

References

A Comparative Guide to the Computational Analysis of Cycloketone Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the computationally analyzed reaction pathways of different cycloketones, focusing on cyclobutanone, cyclopentanone, and cyclohexanone. The information presented is supported by experimental and theoretical data from various scientific studies, offering insights into their reactivity and potential applications in chemical synthesis and drug development.

Comparative Analysis of Reaction Pathways

The reactivity of cycloketones is significantly influenced by ring strain and the nature of the substituents. Computational studies have elucidated the thermodynamics and kinetics of various reaction pathways, providing valuable data for predicting reaction outcomes and designing synthetic routes. The following table summarizes key quantitative data for prominent reaction pathways of cyclobutanone, cyclopentanone, and cyclohexanone.

CycloketoneReaction TypeKey Pathway/StepActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Computational Method
Cyclobutanone Thermal Ring OpeningC-C bond cleavage60.7[1]-CBS-QB3[1]
Intramolecular [4+2] Cycloaddition (Rh-catalyzed)C-C(acyl) bond oxidative addition--DFT
Baeyer-Villiger OxidationRing expansion--DFT[2][3]
Cyclopentanone Low-Temperature OxidationH-abstraction at β-CH2--UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p)[4]
Low-Temperature OxidationIsomerization (1,5-H shift)1,5-H shift (TS3, TS9) < 1,5-H shift (TS4) < 1,4-H shift (TS2, TS7, TS8)[4]-9.33 to -28.03 for various QOOH formations[4]UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p)[4]
PyrolysisUnimolecular decomposition--G3B3 Compound Method
Cyclohexanone Photochemical (Norrish Type I)α-cleavage (ring opening)19.7 (S1 state)[5]-Semi-empirical MRCI
Baeyer-Villiger Oxidation (catalyzed by Sn-beta zeolite)Apparent Activation Energy--M06-L DFT[2]
Oxidation with OH radicalH-abstraction--CCSD(T)/cc-pVTZ//M06-2X/6-311+G**[6]

Methodologies

The data presented in this guide are derived from various computational chemistry studies. The primary methodologies employed in these investigations include:

  • Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) and 6-311+G**, have been frequently utilized to optimize geometries and calculate reaction energies.[4][7][8]

  • Complete Basis Set (CBS) Methods: High-accuracy composite methods, such as CBS-QB3, are employed to obtain reliable thermochemical data, including enthalpies of formation and activation energies.[1]

  • Ab Initio Calculations: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are used for high-accuracy energy calculations, often on geometries optimized at a lower level of theory.[6][9]

  • Molecular Dynamics (MD) Simulations: On-the-fly molecular dynamics simulations using semi-empirical multi-reference configuration interaction (MRCI) potential energy surfaces have been used to study the photochemical dynamics of cyclohexanone.[5]

  • Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are performed to verify that a calculated transition state connects the correct reactants and products on the potential energy surface.[4][8]

Visualized Reaction Pathways

The following diagrams illustrate key reaction pathways for cyclobutanone, cyclopentanone, and cyclohexanone as described in computational studies.

Cyclobutanone_Ring_Expansion cluster_start Reactants Cyclobutanone Cyclobutanone Int1 Int-1 (Activated Cyclobutanone) Cyclobutanone->Int1 Lewis Acid Propellane [1.1.1]Propellane TS1 TS-1 Propellane->TS1 Int1->TS1 Int2 Int-2 TS2 TS-2 Int2->TS2 TS1->Int2 Int3 Int-3 (Carbocation) TS2->Int3 Int4a Int-4a Int3->Int4a Product Spirocyclic Product Int4a->Product Cyclopentanone_Oxidation cluster_reactants Initial Reaction CPO Cyclopentanone CPO_Radical Cyclopentanone Radical (αR• or βR•) CPO->CPO_Radical Radical_Initiator Radical Initiator Radical_Initiator->CPO_Radical ROO Peroxy Radical (ROO•) CPO_Radical->ROO + O2 O2 O2 Isomerization Isomerization (1,5-H shift) ROO->Isomerization QOOH Hydroperoxyalkyl Radical (•QOOH) Isomerization->QOOH KHP Ketohydroperoxide (KHP) QOOH->KHP + O2 Second_O2 Second O2 Addition Cyclohexanone_Norrish cluster_products Products CH_S0 Cyclohexanone (S0) CH_S1 Cyclohexanone (S1) CH_S0->CH_S1 Excitation Photon Photon->CH_S1 RingOpening α-cleavage (Ring Opening) CH_S1->RingOpening Diradical Acyl-Alkyl Diradical RingOpening->Diradical CO Carbon Monoxide Diradical->CO Cyclopentane Cyclopentane Diradical->Cyclopentane Pentene 1-Pentene Diradical->Pentene Hexenal 5-Hexenal Diradical->Hexenal

References

Safety Operating Guide

Proper Disposal of 3,3-Dimethylcyclobutan-1-one: A Detailed Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3,3-Dimethylcyclobutan-1-one, ensuring laboratory safety and regulatory compliance. While direct disposal of this flammable ketone as hazardous waste is the standard procedure, this document also outlines laboratory-scale chemical degradation methods for small quantities, transforming the compound into less hazardous materials prior to final disposal.

Immediate Safety and Handling

This compound is a highly flammable liquid and vapor.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and appropriate chemical-resistant gloves, must be worn at all times. Keep the compound away from heat, sparks, open flames, and other ignition sources.

Standard Disposal Procedure

For bulk quantities or when chemical degradation is not feasible, the primary disposal method is through a licensed hazardous waste management company.

Operational Plan:

  • Segregation and Storage: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with flammable organic liquids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable liquid).

  • Accumulation: Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal service. Adhere to all local, state, and federal regulations.

Laboratory-Scale Chemical Degradation Procedures

For small quantities of this compound, chemical degradation can be an effective method to render the waste less hazardous before final disposal. Two primary methods are reduction to an alcohol or oxidation to a lactone. These procedures should only be performed by trained personnel in a controlled laboratory setting.

Method 1: Reduction to 3,3-Dimethylcyclobutan-1-ol

This procedure reduces the ketone to the corresponding alcohol, 3,3-Dimethylcyclobutan-1-ol, which is generally less volatile and may have a lower hazard profile. Sodium borohydride (NaBH₄) is a suitable and relatively safe reducing agent for this purpose.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the waste this compound in methanol (approximately 10-20 mL of methanol per gram of ketone). The reaction should be conducted in a fume hood.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add a molar excess (approximately 1.5 to 2 equivalents) of sodium borohydride (NaBH₄) to the stirred solution in small portions. Be cautious as the reaction may generate hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for at least one hour after the addition of NaBH₄ is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask again in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄. This step should be done with extreme care due to vigorous hydrogen gas evolution.

  • Work-up: Once the gas evolution has ceased, the resulting solution can be neutralized with a base (e.g., saturated sodium bicarbonate solution). The aqueous solution can then be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • Final Disposal: The resulting crude 3,3-Dimethylcyclobutan-1-ol should be collected in a labeled waste container and disposed of through the hazardous waste program.

Parameter Value/Condition
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Temperature 0-5 °C (initial), then Room Temperature
Reaction Time ~ 1 hour
Quenching Agent 1 M Hydrochloric Acid

Table 1: Key Parameters for the Reduction of this compound.

Method 2: Baeyer-Villiger Oxidation to a Lactone

This method uses a peroxyacid or a safer alternative like Oxone® to oxidize the cyclic ketone to a lactone. The resulting lactone may be more amenable to hydrolysis and further degradation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the waste this compound in a buffered aqueous solution. A solution of sodium bicarbonate or a phosphate buffer can be used to maintain a neutral or slightly alkaline pH.

  • Oxidizing Agent: Slowly add a molar excess (approximately 2-3 equivalents) of Oxone® (potassium peroxomonosulfate) to the stirred solution in portions. The reaction is typically performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for several hours to overnight. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, the mixture can be worked up by extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed with a reducing agent solution (e.g., sodium bisulfite) to destroy any remaining oxidant, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Final Disposal: The resulting crude lactone should be collected in a labeled waste container for disposal as hazardous waste.

Parameter Value/Condition
Oxidizing Agent Oxone® (Potassium Peroxomonosulfate)
Solvent Buffered Aqueous Solution (e.g., NaHCO₃)
Temperature Room Temperature
Reaction Time Several hours to overnight
Work-up Extraction and wash with a reducing agent

Table 2: Key Parameters for the Baeyer-Villiger Oxidation of this compound.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste this compound AssessQuantity Assess Quantity Start->AssessQuantity Bulk Bulk Quantity (> 50g) AssessQuantity->Bulk > 50g Small Small Quantity (<= 50g) AssessQuantity->Small <= 50g StandardDisposal Standard Disposal Procedure: - Segregate and Store - Label Container - Arrange Professional Disposal Bulk->StandardDisposal DegradationChoice Choose Degradation Method Small->DegradationChoice FinalDisposal Dispose as Hazardous Waste StandardDisposal->FinalDisposal Reduction Method 1: Reduction (NaBH4 in Methanol) DegradationChoice->Reduction Oxidation Method 2: Oxidation (Oxone® in buffer) DegradationChoice->Oxidation ReductionProtocol Follow Reduction Protocol: - React - Quench - Work-up Reduction->ReductionProtocol OxidationProtocol Follow Oxidation Protocol: - React - Work-up Oxidation->OxidationProtocol CollectWaste Collect Degraded Product Waste ReductionProtocol->CollectWaste OxidationProtocol->CollectWaste CollectWaste->FinalDisposal

Disposal Workflow Diagram

References

Personal protective equipment for handling 3,3-Dimethylcyclobutan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3,3-Dimethylcyclobutan-1-one, a highly flammable liquid requiring careful management in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (Nitrile or Neoprene are generally recommended for ketones).[4] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.Prevents skin contact, which can lead to irritation.
Body Protection Flame-resistant lab coat worn over personal clothing.Protects against splashes and in the event of a fire.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes the inhalation of vapors, which may cause respiratory tract irritation.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize risks.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather all Necessary Equipment prep2->prep3 handle1 Dispense this compound in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Grounding and Bonding for Large Quantities handle1->handle3 disp1 Segregate Ketone Waste handle2->disp1 disp2 Use Designated, Labeled, and Sealed Waste Container disp1->disp2 disp3 Store Waste in a Well-Ventilated Area disp2->disp3

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure all required PPE is correctly worn.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment to minimize movement of the chemical.

  • Dispensing and Use:

    • Conduct all work involving this compound within a certified chemical fume hood.

    • When transferring the liquid, pour slowly and carefully to avoid splashing.

    • For transfers of larger quantities, ensure proper grounding and bonding to prevent static discharge, a potential ignition source.[5]

    • Keep the container tightly sealed when not in immediate use to prevent the escape of flammable vapors.[5]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6]

    • Store in a tightly closed, properly labeled container.

    • Segregate from incompatible materials, such as strong oxidizing agents.[5]

Emergency and Disposal Plan

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If it is safe to do so, extinguish all nearby ignition sources.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Waste Disposal
  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container.

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the waste container in a designated, well-ventilated satellite accumulation area away from ignition sources.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of flammable liquid waste.

Quantitative Data

While specific data for this compound is limited, the following table provides information on related ketones to inform a conservative safety approach.

PropertyValue (for related ketones)Significance for Safety
Flash Point Pinacolone (a dimethylbutanone): 5 °C (41 °F)A low flash point indicates that the substance can ignite easily at ambient temperatures.
Boiling Point Pinacolone: 105-106 °CThe volatility of the substance, which affects vapor concentration in the air.
Occupational Exposure Limits (OELs) for Ketones Acetone (ACGIH TLV-TWA): 250 ppm[7]Provides a guideline for permissible exposure levels in the air.
Methyl Ethyl Ketone (ACGIH TLV-TWA): 200 ppmAs no specific OEL is available for this compound, a conservative approach is to maintain exposure well below the limits for similar ketones.

Disclaimer: This guide is intended to provide essential safety information based on available data for this compound and analogous compounds. It is not a substitute for a comprehensive risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult the most current Safety Data Sheet (SDS) for any chemical before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylcyclobutan-1-one
Reactant of Route 2
3,3-Dimethylcyclobutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.